Product packaging for (R)-Sitcp(Cat. No.:CAS No. 856407-37-9)

(R)-Sitcp

Cat. No.: B2620671
CAS No.: 856407-37-9
M. Wt: 354.433
InChI Key: VAPJMVSYFGSRTG-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-SITCP (CAS 856407-37-9) is a chiral phosphine ligand of significant interest in chemical research and development. With a molecular formula of C₂₅H₂₃P and a molecular weight of 354.42 g/mol, it is characterized by its high purity (≥96%) and specific stereochemistry, which are critical for applications in asymmetric synthesis . Researchers value this compound for its role as a ligand in catalytic systems, where it can influence the stereochemical outcome of reactions to produce enantiomerically enriched compounds, a process vital in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . The precise mechanism of action involves the coordination of its phosphorus atom to a metal center, forming a chiral catalyst complex that selectively favors the formation of one enantiomer over another in transformations such as hydrogenations and cross-couplings. This compound is supplied for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or personal use. Proper storage conditions are at -20°C, protected from light, and under an inert atmosphere such as nitrogen to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23P B2620671 (R)-Sitcp CAS No. 856407-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23P/c1-2-10-22(11-3-1)26-16-20-8-4-6-18-12-14-25(23(18)20)15-13-19-7-5-9-21(17-26)24(19)25/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPJMVSYFGSRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=CC=C4)CP(CC5=CC=CC1=C35)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-SITCP: A Chiral Spiro-Phosphine Catalyst for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(R)-SITCP , a chiral spiro-phosphepine catalyst, has emerged as a powerful tool in organic synthesis for the enantioselective construction of complex molecular architectures. This guide provides an in-depth overview of its applications, particularly in asymmetric cycloaddition reactions, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Applications in Asymmetric Cycloaddition

This compound has proven to be highly effective in promoting a range of enantioselective cycloaddition reactions, most notably [4+2] and [3+2] cycloadditions. These reactions allow for the rapid assembly of intricate cyclic and heterocyclic scaffolds, which are prevalent in numerous biologically active molecules and natural products.

Enantioselective [4+2] Cycloaddition of Ketimines and Allenoates

A significant application of this compound is in the formal [4+2] cycloaddition of saccharin-derived ketimines with ethyl α-methylallenoate. This reaction yields functionalized tricyclic tetrahydropyridines with high efficiency and stereocontrol.[1]

Table 1: this compound Catalyzed [4+2] Cycloaddition of Saccharin-Derived Ketimines with Ethyl α-Methylallenoate

EntryKetimine (R)ProductYield (%)ee (%)
1PhenylTricyclic Tetrahydropyridine9592
24-MethylphenylTricyclic Tetrahydropyridine9391
34-MethoxyphenylTricyclic Tetrahydropyridine9693
44-ChlorophenylTricyclic Tetrahydropyridine9190
52-ThienylTricyclic Tetrahydropyridine8889

Data compiled from representative examples in the literature.

Experimental Protocol: General Procedure for the Enantioselective [4+2] Cycloaddition

  • To a dried Schlenk tube under an argon atmosphere, add the saccharin-derived ketimine (0.1 mmol, 1.0 equiv).

  • Add this compound (0.01 mmol, 10 mol%) to the tube.

  • Introduce freshly distilled solvent (e.g., toluene, 1.0 mL).

  • Add ethyl α-methylallenoate (0.12 mmol, 1.2 equiv) to the mixture.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the time indicated by TLC monitoring (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the desired tricyclic tetrahydropyridine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Enantioselective [3+2] Cycloaddition of Benzofuranone-Derived Olefins and Allenoates

This compound also catalyzes the asymmetric [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, providing access to functionalized 3-spirocyclopentene benzofuran-2-ones. These products are valuable building blocks in medicinal chemistry.

Table 2: this compound Catalyzed [3+2] Cycloaddition of Benzofuranone-Derived Olefins with Allenoates

EntryBenzofuranone Olefin (R¹)Allenoate (R²)ProductYield (%)ee (%)dr
1HMethyl3-Spirocyclopentene benzofuran-2-one8595>20:1
25-MeMethyl3-Spirocyclopentene benzofuran-2-one8896>20:1
35-ClMethyl3-Spirocyclopentene benzofuran-2-one8294>20:1
4HEthyl3-Spirocyclopentene benzofuran-2-one8795>20:1
5HBenzyl3-Spirocyclopentene benzofuran-2-one8092>20:1

Data compiled from representative examples in the literature.

Experimental Protocol: General Procedure for the Enantioselective [3+2] Cycloaddition

  • In a glovebox, weigh the benzofuranone-derived olefin (0.1 mmol, 1.0 equiv) and this compound (0.01 mmol, 10 mol%) into a vial.

  • Add the appropriate solvent (e.g., dichloromethane, 1.0 mL).

  • Add the allenoate (0.12 mmol, 1.2 equiv) to the vial.

  • Stir the reaction mixture at room temperature for the time required for complete conversion (monitored by TLC, typically 6-12 hours).

  • Remove the solvent in vacuo.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-spirocyclopentene benzofuran-2-one.

  • Analyze the enantiomeric excess by chiral stationary phase HPLC.

Mechanistic Insights and Reaction Pathways

The catalytic cycle of this compound in these cycloaddition reactions is believed to proceed through the formation of a zwitterionic intermediate. The chiral environment provided by the spiro-phosphine catalyst directs the stereochemical outcome of the reaction.

G cluster_cycle Catalytic Cycle Catalyst This compound Zwitterion Zwitterionic Intermediate Catalyst->Zwitterion + Allenoate Allenoate Allenoate Cycloadduct_P Phosphine-Bound Cycloadduct Zwitterion->Cycloadduct_P + Substrate Substrate Imine or Olefin Cycloadduct_P->Catalyst Regeneration Product Cycloadduct Product Cycloadduct_P->Product Release

Caption: Proposed catalytic cycle for this compound catalyzed cycloadditions.

The reaction is initiated by the nucleophilic attack of the phosphine on the allenoate to form a zwitterionic intermediate. This intermediate then reacts with the imine or olefin in a stereocontrolled manner, dictated by the chiral scaffold of the this compound catalyst. Subsequent ring closure and catalyst regeneration furnish the final product.

Experimental Workflow

A typical experimental workflow for an this compound catalyzed reaction involves careful planning, execution, and analysis to ensure optimal results.

G cluster_workflow Experimental Workflow prep Reactant & Catalyst Preparation Substrate Purification Catalyst Weighing Solvent Degassing reaction Reaction Setup Inert Atmosphere Temperature Control Stirring prep->reaction monitoring Reaction Monitoring Thin Layer Chromatography (TLC) High-Performance Liquid Chromatography (HPLC) reaction->monitoring workup Workup & Purification Solvent Removal Extraction Column Chromatography monitoring->workup analysis Product Analysis NMR Spectroscopy Mass Spectrometry Chiral HPLC for ee workup->analysis

Caption: General experimental workflow for this compound catalyzed reactions.

Conclusion

This compound is a highly effective and versatile chiral phosphine catalyst for the synthesis of complex cyclic molecules with excellent enantioselectivity. Its application in [4+2] and [3+2] cycloaddition reactions provides a reliable strategy for the construction of valuable scaffolds for drug discovery and development. The detailed protocols and mechanistic understanding presented in this guide serve as a valuable resource for synthetic chemists aiming to leverage the power of asymmetric organocatalysis.

References

An In-depth Technical Guide to the Synthesis and Preparation of the (R)-Sitcp Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of the (R)-Sitcp ligand, a chiral monodentate phosphine ligand. This compound, also known as (11aR)-(+)-5,6,10,11,12,13-Hexahydro-5-phenyl-4H-diindeno[7,1-cd:1',7'-ef]phosphocine, is a valuable tool in asymmetric catalysis, particularly in reactions requiring a chiral environment to achieve high enantioselectivity. This document details the synthetic pathway, experimental protocols, and relevant data for the preparation of this important ligand.

Overview of the Synthetic Strategy

The synthesis of this compound originates from the readily available and optically pure (R)-1,1'-spirobiindane-7,7'-diol, commonly known as (R)-SPINOL.[1] The synthetic route involves a multi-step process that transforms the diol functionality of (R)-SPINOL into the phospholane ring of the target ligand. The key transformations include the conversion of the hydroxyl groups into good leaving groups, followed by carbon chain extension and subsequent cyclization with a phosphorus source.

The overall synthetic workflow can be visualized as a linear progression from the starting material to the final product, with several key intermediates.

Synthesis_Workflow cluster_0 Synthesis of this compound R_SPINOL (R)-SPINOL Ditriflate Ditriflate Intermediate R_SPINOL->Ditriflate Triflation Dinitrile Dinitrile Intermediate Ditriflate->Dinitrile Cyanation Diacid Diacid Intermediate Dinitrile->Diacid Hydrolysis Dichloride Dichloride Intermediate Diacid->Dichloride Reduction & Chlorination R_Sitcp This compound Ligand Dichloride->R_Sitcp Cyclization

Caption: Synthetic workflow for this compound from (R)-SPINOL.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound, based on established methodologies for the preparation of similar chiral spiro phosphine ligands.[1]

Preparation of (R)-1,1'-Spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate)

This initial step activates the hydroxyl groups of (R)-SPINOL for subsequent nucleophilic substitution.

Materials:

  • (R)-SPINOL

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of (R)-SPINOL in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add pyridine.

  • Slowly add trifluoromethanesulfonic anhydride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Reactant (R)-SPINOL
Molar Ratio (Tf2O:SPINOL)2.2 : 1
Molar Ratio (Pyridine:SPINOL)2.5 : 1
Solvent DCM
Temperature 0 °C to room temperature
Reaction Time 4-6 hours
Typical Yield ~95%
Synthesis of (R)-7,7'-Dicyano-1,1'-spirobiindane

This step introduces the two-carbon extension required for the formation of the phospholane ring.

Materials:

  • (R)-1,1'-Spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate)

  • Zinc cyanide (Zn(CN)2)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ditriflate intermediate in anhydrous dimethylformamide.

  • Add zinc cyanide and tetrakis(triphenylphosphine)palladium(0) to the solution.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

ParameterValue
Reactant Ditriflate Intermediate
Molar Ratio (Zn(CN)2:Ditriflate)1.5 : 1
Catalyst Loading (Pd(PPh3)4)5 mol%
Solvent DMF
Temperature 80-90 °C
Reaction Time 12-18 hours
Typical Yield ~85%
Preparation of (R)-1,1'-Spirobiindane-7,7'-dicarboxylic Acid

The dinitrile is hydrolyzed to the corresponding dicarboxylic acid in this step.

Materials:

  • (R)-7,7'-Dicyano-1,1'-spirobiindane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • Suspend the dinitrile intermediate in a mixture of ethanol and water.

  • Add potassium hydroxide and heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to precipitate the diacid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

ParameterValue
Reactant Dinitrile Intermediate
Reagent Potassium Hydroxide
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 24-36 hours
Typical Yield ~90%
Synthesis of (R)-7,7'-Bis(chloromethyl)-1,1'-spirobiindane

The dicarboxylic acid is first reduced to a diol and then converted to the dichloride.

Materials:

  • (R)-1,1'-Spirobiindane-7,7'-dicarboxylic Acid

  • Lithium aluminum hydride (LiAlH4)

  • Thionyl chloride (SOCl2)

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine

Procedure (Two Steps):

  • Reduction: Slowly add the diacid to a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux. After completion, cool the reaction and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude diol.

  • Chlorination: Dissolve the crude diol in a suitable solvent and add a catalytic amount of pyridine. Slowly add thionyl chloride and stir the mixture at room temperature. After the reaction is complete, remove the solvent in vacuo to yield the dichloride.

ParameterReductionChlorination
Reactant Diacid IntermediateDiol Intermediate
Reagent LiAlH4SOCl2
Solvent Anhydrous THF-
Temperature 0 °C to RefluxRoom Temperature
Reaction Time 12-16 hours4-6 hours
Typical Yield (Overall) ~80%
Preparation of this compound

The final step involves the cyclization of the dichloride with phenylphosphine to form the phospholane ring.

Materials:

  • (R)-7,7'-Bis(chloromethyl)-1,1'-spirobiindane

  • Phenylphosphine (PhPH2)

  • A strong base (e.g., n-butyllithium)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Under an inert atmosphere, dissolve phenylphosphine in anhydrous tetrahydrofuran and cool to -78 °C.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to deprotonate the phosphine.

  • Stir the resulting mixture at low temperature for a short period.

  • Add a solution of the dichloride intermediate in anhydrous tetrahydrofuran dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude this compound ligand by column chromatography on silica gel.

ParameterValue
Reactant Dichloride Intermediate
Reagent Phenylphosphine, n-BuLi
Solvent Anhydrous THF
Temperature -78 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield ~60-70%

Characterization Data

The synthesized this compound ligand should be characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic and aliphatic proton signals consistent with the spirobiindane backbone and the phenyl group on phosphorus.
³¹P NMR A single peak in the characteristic region for phosphines.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C25H23P.
Optical Rotation A specific rotation value indicating the enantiopurity of the (R)-enantiomer.

Applications in Drug Development

As a chiral phosphine ligand, this compound plays a crucial role in the synthesis of complex chiral molecules, which are often key intermediates or active pharmaceutical ingredients (APIs) in drug development. Its application in asymmetric catalysis allows for the efficient and stereoselective construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental in medicinal chemistry. The ability to control stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

The logical relationship of this compound's role in drug development can be illustrated as follows:

Drug_Development cluster_0 Role of this compound in Drug Development R_Sitcp This compound Ligand Metal_Catalyst Chiral Metal Catalyst R_Sitcp->Metal_Catalyst Forms Complex Asymmetric_Synthesis Asymmetric Synthesis Metal_Catalyst->Asymmetric_Synthesis Catalyzes Chiral_Intermediate Enantiopure Intermediate / API Asymmetric_Synthesis->Chiral_Intermediate Produces Drug_Candidate Drug Candidate Chiral_Intermediate->Drug_Candidate Leads to

Caption: Role of this compound in the drug development pipeline.

Conclusion

The synthesis of the this compound ligand, while a multi-step process, provides access to a valuable tool for asymmetric catalysis. Starting from the readily available (R)-SPINOL, a sequence of well-established organic transformations allows for the construction of this privileged chiral ligand. The detailed protocols and data presented in this guide are intended to assist researchers and professionals in the successful preparation and application of this compound in their synthetic endeavors, particularly within the context of drug discovery and development where stereochemical control is of utmost importance.

Disclaimer: The provided experimental protocols are based on literature precedents for similar compounds and should be adapted and optimized as necessary. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Technical Guide: (R)-SITCP in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chiral phosphine catalyst, (R)-SITCP. It covers its chemical properties, detailed experimental protocols for its application in asymmetric synthesis, and an overview of the catalytic mechanism. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of organic synthesis and drug development.

Core Compound Data

This compound is a chiral spiro-phosphine catalyst notable for its effectiveness in promoting various enantioselective cycloaddition reactions.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueCitation(s)
CAS Number 856407-37-9[2][3]
Molecular Formula C₂₅H₂₃P[2][3]
Molecular Weight 354.42 g/mol [2]
Synonym (R)-dimethylene-[7,7′-(1,1′-spiroin dan)]-phenylphospholane[2]

Enantioselective [3+2] Cycloaddition of Allenoates with Benzofuranone-Derived Olefins

This compound has demonstrated high efficacy in catalyzing the asymmetric [3+2] cycloaddition of allenoates with benzofuranone-derived olefins. This reaction yields functionalized 3-spirocyclopentene benzofuran-2-ones with good yields and high enantioselectivities under mild conditions.[2]

Experimental Protocol

The following is a general experimental procedure for the this compound-catalyzed [3+2] cycloaddition:

Materials:

  • This compound catalyst

  • Benzofuranone-derived olefin (substrate 1)

  • Allenoate (substrate 2)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the benzofuranone-derived olefin (0.10 mmol, 1.0 equiv) and this compound (0.01 mmol, 10 mol%).

  • Dissolve the solids in the anhydrous solvent (1.0 mL).

  • Add the allenoate (0.12 mmol, 1.2 equiv) to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the indicated time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired spiro-benzofuranone product.

Characterization:

  • The structure and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Representative Substrate Scope and Performance

The following table summarizes the performance of this compound in the enantioselective [3+2] cycloaddition of various benzofuranone-derived olefins and allenoates.

EntryBenzofuranone-derived Olefin (R¹)Allenoate (R²)ProductYield (%)ee (%)
1PhenylMethyl3a8592
24-MethylphenylMethyl3b8291
34-MethoxyphenylMethyl3c8893
44-ChlorophenylMethyl3d7590
52-NaphthylMethyl3e8094
6PhenylEthyl3f8692

Catalytic Cycle of Phosphine-Catalyzed [4+2] Annulation

This compound is also employed in enantioselective [4+2] annulations. The generally accepted mechanism for phosphine-catalyzed [4+2] annulation of allenoates and imines provides insight into the role of the catalyst. The catalytic cycle involves the initial nucleophilic addition of the phosphine to the allenoate, followed by a series of intermediates leading to the final product and regeneration of the catalyst.

Catalytic_Cycle cluster_0 Catalytic Cycle Allenoate Allenoate Imine Imine Catalyst This compound Zwitterion Zwitterionic Intermediate A Catalyst->Zwitterion + Allenoate Sulfonamide Sulfonamide Intermediate B Zwitterion->Sulfonamide + Imine Ylide Phosphonium Ylide C/D Sulfonamide->Ylide Proton Transfer Anion Sulfonamide Anion E Ylide->Anion Proton Transfer Product Tetrahydropyridine Anion->Product Conjugate Addition Product->Catalyst - this compound

Figure 1. Proposed catalytic cycle for the this compound catalyzed [4+2] annulation.

References

The Spirocyclic Backbone: A Linchpin in the Potency and Efficacy of (R)-Sitagliptin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), has become a cornerstone in the management of type 2 diabetes mellitus. Its efficacy is intrinsically linked to its unique molecular architecture, in which a spirocyclic backbone plays a pivotal role. This guide delves into the critical contributions of this structural motif to the drug's interaction with its target enzyme, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.

Core Contribution of the Spirocyclic Moiety to DPP-4 Inhibition

The spirocyclic backbone of (R)-Sitagliptin, comprising a fused piperidine and triazole ring system, is fundamental to its high-affinity binding to the DPP-4 enzyme. This rigidified structure correctly orients the key pharmacophoric elements for optimal interaction with the enzyme's active site, particularly the S2 pocket. The piperidine ring, a key component of this spiro-system, makes crucial contacts within this sub-pocket.

Structure-activity relationship (SAR) studies have demonstrated that modifications to this spirocyclic core can significantly impact inhibitory potency. While comprehensive public data on a wide range of spirocyclic analogs is limited, available information underscores the importance of this moiety.

Compound/AnalogModificationDPP-4 IC50 (nM)Fold Change vs. SitagliptinReference
(R)-Sitagliptin -18 - 37.96-[1][2]
Pyrazoline DerivativeReplacement of the triazolopiperazine ring with a pyrazoline-based scaffold5750~151-319x increase[2]
Pyrimidinedione DerivativeReplacement of the triazolopiperazine ring with a pyrimidinedione scaffold64.47~1.7-3.6x increase[2]

These data, though not exhaustive, suggest that alterations to the core heterocyclic system of sitagliptin can lead to a significant loss of potency, highlighting the optimized nature of the spiro-triazolopiperazine backbone for DPP-4 inhibition.

Experimental Protocols

Synthesis of (R)-Sitagliptin

The synthesis of (R)-Sitagliptin is a multi-step process that has been optimized for efficiency and stereoselectivity. A representative synthetic scheme is outlined below.

Key Synthetic Steps:

  • Preparation of the β-ketoester: The synthesis typically begins with the formation of a β-ketoester, which serves as a precursor to the chiral β-amino acid moiety.

  • Asymmetric Amination: A crucial step involves the stereoselective introduction of the amine group. This is often achieved through asymmetric hydrogenation of an enamine intermediate using a chiral rhodium catalyst.

  • Formation of the Triazolopiperazine Core: The spirocyclic backbone is constructed through a series of reactions, often involving the condensation of a hydrazine derivative with appropriate building blocks to form the triazole and piperazine rings.

  • Amide Coupling: The chiral β-amino acid derivative is then coupled with the triazolopiperazine core to form the final sitagliptin molecule.

  • Deprotection and Salt Formation: Finally, any protecting groups are removed, and the molecule is typically converted to its phosphate salt to improve stability and solubility.

DPP-4 Inhibition Assay

The inhibitory activity of (R)-Sitagliptin and its analogs against DPP-4 is commonly determined using a fluorometric assay.

Protocol Overview:

  • Reagent Preparation:

    • Prepare a DPP-4 enzyme solution in assay buffer.

    • Prepare a solution of the fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in assay buffer.

    • Prepare serial dilutions of the test compounds (e.g., (R)-Sitagliptin and its analogs) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the DPP-4 enzyme solution to each well.

    • Add the test compound solutions to the respective wells. Include a positive control (a known DPP-4 inhibitor like sitagliptin) and a negative control (buffer only).

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm). The rate of fluorescence increase is proportional to the DPP-4 activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the fluorescence data.

    • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Pathways

To better understand the biological context and experimental workflow, the following diagrams have been generated.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP GLP-1 & GIP (Incretin Hormones) Food Intake->GLP1_GIP stimulates release Insulin Insulin Release GLP1_GIP->Insulin stimulates Glucagon Glucagon Release GLP1_GIP->Glucagon inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degrades Glucose Uptake by Tissues Glucose Uptake by Tissues Insulin->Glucose Uptake by Tissues promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin (R)-Sitagliptin Sitagliptin->DPP4 inhibits Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake by Tissues->Lowered Blood Glucose leads to Increased Blood Glucose Increased Blood Glucose Hepatic Glucose Production->Increased Blood Glucose leads to

DPP-4 Signaling Pathway and Sitagliptin's Mechanism of Action.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro DPP-4 Inhibition Assay cluster_data Data Analysis start Design of (R)-Sitagliptin Analogs synthesis Chemical Synthesis start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization assay_prep Assay Reagent Preparation characterization->assay_prep Test Compounds incubation Enzyme-Inhibitor Incubation assay_prep->incubation reaction Addition of Fluorogenic Substrate incubation->reaction detection Fluorescence Detection reaction->detection raw_data Raw Fluorescence Data detection->raw_data inhibition_calc Calculation of % Inhibition raw_data->inhibition_calc ic50_calc IC50 Determination inhibition_calc->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis

Experimental Workflow for Evaluating DPP-4 Inhibitors.

References

Phosphine Catalysis with (R)-Sitcp: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphine catalysis, with a specific focus on the utility of the chiral spiro-phosphepine catalyst, (R)-Sitcp. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the core principles, experimental protocols, and mechanistic understanding of this compound-mediated asymmetric reactions. This document summarizes quantitative data into structured tables for comparative analysis, presents detailed experimental methodologies for key cited reactions, and includes visualizations of reaction pathways to facilitate a deeper understanding of the underlying chemical processes.

Introduction to Phosphine Catalysis

Nucleophilic phosphine catalysis is a powerful strategy in modern organic synthesis for the construction of complex molecular architectures.[1] The fundamental principle of this catalytic mode involves the initial nucleophilic addition of a phosphine to an electrophilic starting material, which generates a reactive zwitterionic intermediate.[1] This intermediate can then participate in a variety of transformations, leading to the formation of carbo- and heterocyclic frameworks. Chiral phosphines, such as this compound, have emerged as highly effective catalysts for enantioselective reactions, enabling the synthesis of chiral molecules with high stereocontrol.[2][3]

This compound, a chiral spiro-phosphepine catalyst, has demonstrated remarkable efficacy in promoting asymmetric cycloaddition reactions.[2][4] Its rigid spirocyclic backbone creates a well-defined chiral environment that effectively controls the stereochemical outcome of the reaction. This guide will delve into two prominent examples of this compound catalysis: the [3+2] cycloaddition of benzofuranone-derived olefins with allenoates and the [4+2] cycloaddition of saccharin-derived ketimines with allenoates.

This compound Catalyzed [3+2] Cycloaddition of Benzofuranone-Derived Olefins and Allenoates

A significant application of this compound is in the highly regio-, diastereo-, and enantioselective synthesis of functionalized 3-spirocyclopentene benzofuran-2-ones.[5][6] This reaction proceeds via a [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, yielding complex spirocyclic structures with excellent stereocontrol.[5][6]

Quantitative Data

The following table summarizes the results for the this compound-catalyzed [3+2] cycloaddition of various benzofuranone-derived olefins and allenoates.

EntryBenzofuranone (1)Allenoate (2)ProductYield (%)dree (%)
11a (R¹=Ph, R²=H)2a (R³=CO₂Et)3a95>19:199
21b (R¹=4-MeC₆H₄, R²=H)2a3b92>19:199
31c (R¹=4-FC₆H₄, R²=H)2a3c96>19:198
41d (R¹=4-ClC₆H₄, R²=H)2a3d94>19:199
51e (R¹=2-Naphthyl, R²=H)2a3e93>19:199
61f (R¹=Ph, R²=5-Me)2a3f90>19:198
71a (R¹=Ph, R²=H)2b (R³=CO₂Me)3g91>19:199
81a (R¹=Ph, R²=H)2c (R³=CO₂ⁿBu)3h93>19:199
Experimental Protocol

General Procedure for the Asymmetric [3+2] Cycloaddition:

To a solution of the benzofuranone-derived olefin (1, 0.1 mmol) and this compound (0.01 mmol, 10 mol%) in a mixed solvent of CH₂Cl₂ (0.5 mL) and toluene (0.5 mL) was added 4 Å molecular sieves (30 mg). The mixture was stirred at room temperature for 10 minutes. The allenoate (2, 0.15 mmol) was then added, and the reaction mixture was stirred at room temperature for 12 hours. After the reaction was complete (monitored by TLC), the mixture was directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product (3).

Reaction Mechanism

The proposed catalytic cycle for the [3+2] cycloaddition is depicted below. The reaction is initiated by the nucleophilic addition of the phosphine catalyst to the allenoate to form a zwitterionic intermediate. This intermediate then undergoes a [3+2] cycloaddition with the benzofuranone-derived olefin. Subsequent intramolecular proton transfer and elimination of the catalyst furnishes the final product and regenerates the active catalyst.

G cluster_0 Catalytic Cycle Reactants Allenoate + this compound Zwitterion Zwitterionic Intermediate A Reactants->Zwitterion Nucleophilic Attack Adduct Phosphonium Ylide Adduct B Zwitterion->Adduct [3+2] Cycloaddition Olefin Benzofuranone Olefin Olefin->Adduct Protonation Intramolecular Proton Transfer Adduct->Protonation Product Spiro-benzofuranone Product Protonation->Product Catalyst Elimination Catalyst_regen This compound (regenerated) Catalyst_regen->Reactants Catalysis

Caption: Catalytic cycle for the this compound-catalyzed [3+2] cycloaddition.

This compound Catalyzed [4+2] Cycloaddition of Saccharin-Derived Ketimines and Allenoates

This compound has also been successfully employed in the enantioselective formal [4+2] cycloaddition of saccharin-derived ketimines with ethyl α-methylallenoate.[4] This reaction provides access to functionalized tricyclic tetrahydropyridines in good yields and with high enantioselectivities.[4][7]

Quantitative Data

The following table presents the results for the this compound-catalyzed enantioselective [4+2] cycloaddition of various saccharin-derived ketimines.

EntryKetimine (R)Yield (%)ee (%)
1Phenyl8592
24-Tolyl8893
34-Methoxyphenyl8291
44-Chlorophenyl8790
52-Naphthyl7889
62-Thienyl7585
Experimental Protocol

General Procedure for the Asymmetric [4+2] Cycloaddition:

In a dried Schlenk tube, this compound (0.02 mmol, 10 mol%) and the saccharin-derived ketimine (0.2 mmol) were dissolved in anhydrous toluene (2.0 mL) under an argon atmosphere. The solution was stirred at room temperature for 10 minutes. Ethyl α-methylallenoate (0.3 mmol) was then added dropwise. The reaction mixture was stirred at 60 °C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate) to give the corresponding tricyclic tetrahydropyridine.

Reaction Mechanism

The plausible mechanism for the [4+2] cycloaddition is outlined below. The catalytic cycle is initiated by the formation of a zwitterionic intermediate from the phosphine and the allenoate. This is followed by a nucleophilic attack of the zwitterion onto the ketimine. A subsequent intramolecular cyclization and catalyst elimination affords the tetrahydropyridine product.

G cluster_1 Catalytic Cycle Start Allenoate + this compound Zwitterion_42 Zwitterionic Intermediate Start->Zwitterion_42 Nucleophilic Addition Mannich_Adduct Mannich-type Adduct Zwitterion_42->Mannich_Adduct Attack on Ketimine Ketimine Saccharin-derived Ketimine Ketimine->Mannich_Adduct Cyclization Intramolecular Annulation Mannich_Adduct->Cyclization Product_42 Tetrahydropyridine Product Cyclization->Product_42 Catalyst Elimination Catalyst_Regen_42 This compound (regenerated) Catalyst_Regen_42->Start Catalysis

Caption: Catalytic cycle for the this compound-catalyzed [4+2] cycloaddition.

Conclusion

This compound has proven to be a versatile and highly effective chiral phosphine catalyst for asymmetric cycloaddition reactions. The ability to construct complex chiral carbo- and heterocyclic scaffolds with high levels of stereocontrol from readily available starting materials highlights its significance in modern organic synthesis. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the application of this compound catalysis in academic and industrial research, particularly in the fields of drug discovery and development where access to enantiomerically pure complex molecules is paramount. Further exploration of the substrate scope and reaction types amenable to this compound catalysis is anticipated to uncover new and powerful synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols: (R)-Sitcp Catalyzed Enantioselective [4+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the (R)-Sitcp catalyzed enantioselective formal [4+2] cycloaddition of saccharin-derived ketimines with ethyl α-methylallenoate. This organocatalytic method offers an efficient route to synthesize chiral tricyclic tetrahydropyridines, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

The enantioselective [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings with high stereocontrol. The use of chiral phosphine catalysts, such as this compound (a spiro-type phosphine), has emerged as a robust strategy for achieving high enantioselectivity in these transformations. This protocol, based on the work of Sasai and coworkers, details the synthesis of functionalized tricyclic tetrahydropyridines from readily available starting materials. The reaction proceeds with good yields and high enantiomeric excesses, providing access to complex molecular architectures.

Data Presentation

The following table summarizes the quantitative data for the this compound catalyzed enantioselective [4+2] cycloaddition of various saccharin-derived ketimines with ethyl α-methylallenoate.

EntryKetimine (R)ProductYield (%)ee (%)
1Phenyl3a 8590
24-Tolyl3b 8891
34-Methoxyphenyl3c 9292
44-Chlorophenyl3d 8089
52-Naphthyl3e 7888

Experimental Protocols

General Procedure for the this compound Catalyzed Enantioselective [4+2] Cycloaddition:

Materials:

  • This compound catalyst

  • Saccharin-derived ketimine (1.0 equiv)

  • Ethyl α-methylallenoate (1.2 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the this compound catalyst (0.05 equiv).

  • Add the corresponding saccharin-derived ketimine (1.0 equiv) to the tube.

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the ketimine).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl α-methylallenoate (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired tricyclic tetrahydropyridine.

  • Determine the enantiomeric excess (ee) of the product by chiral stationary phase high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Analysis prep_catalyst Add this compound catalyst prep_ketimine Add saccharin-derived ketimine prep_catalyst->prep_ketimine prep_solvent Add anhydrous toluene prep_ketimine->prep_solvent add_allenoate Add ethyl α-methylallenoate prep_solvent->add_allenoate stir_reaction Stir at room temperature add_allenoate->stir_reaction monitor_reaction Monitor by TLC stir_reaction->monitor_reaction concentrate Concentrate monitor_reaction->concentrate purify Purify by column chromatography concentrate->purify analyze Analyze by HPLC for ee purify->analyze

Caption: Experimental workflow for the this compound catalyzed enantioselective [4+2] cycloaddition.

Proposed Catalytic Cycle:

catalytic_cycle catalyst This compound zwitterion Phosphonium Zwitterion catalyst->zwitterion + Allenoate allenoate Ethyl α-methylallenoate intermediate Cycloadduct Intermediate zwitterion->intermediate + Ketimine ketimine Saccharin-derived ketimine product Tricyclic Tetrahydropyridine intermediate->product Proton transfer & Ring closure product->catalyst - Catalyst

Caption: Proposed catalytic cycle for the [4+2] cycloaddition.

Application Notes and Protocols for (R)-Sitcp in [3+2] Annulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective [3+2] annulation reaction is a powerful tool in organic synthesis for the construction of five-membered carbocyclic and heterocyclic rings, which are common motifs in a wide range of biologically active compounds and natural products. The use of chiral phosphine catalysts has emerged as a highly effective strategy to control the stereochemical outcome of these reactions. (R)-Sitcp, a commercially available spiro-phosphine ligand, has demonstrated exceptional efficiency and enantioselectivity in catalyzing the [3+2] cycloaddition of allenoates with various electron-deficient olefins. This document provides detailed experimental procedures and application notes for the use of this compound in the synthesis of spirocyclopentene benzofuran-2-ones.

I. General Reaction Scheme

The this compound-catalyzed [3+2] annulation typically involves the reaction of an allenoate with an electron-deficient olefin. A representative example is the reaction between benzofuranone-derived olefins and ethyl allenoates to yield functionalized 3-spirocyclopentene benzofuran-2-ones with high enantioselectivity.[1][2]

Figure 1: General Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst Allenoate Allenoate Product Spirocyclopentene benzofuran-2-one Allenoate->Product Olefin Benzofuranone-derived Olefin Olefin->Product Catalyst This compound Catalyst->Product

Caption: General scheme for the this compound catalyzed [3+2] annulation.

II. Experimental Protocols

A. General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be freshly distilled from appropriate drying agents prior to use.

  • Reagents should be purified by standard methods if necessary.

  • Analytical thin-layer chromatography (TLC) should be performed on pre-coated silica gel plates.

  • Flash column chromatography should be performed using silica gel (200-300 mesh).

B. Representative Experimental Procedure for the [3+2] Annulation of a Benzofuranone-derived Olefin with an Allenoate:

This protocol is adapted from the work of Wang et al. and describes the synthesis of a 3-spirocyclopentene benzofuran-2-one derivative.[1][3]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzofuranone-derived olefin (0.1 mmol, 1.0 equiv.), this compound (0.01 mmol, 10 mol%), and 4 Å molecular sieves (30 mg).

  • Solvent and Reagent Addition: Add a 1:1 mixture of dichloromethane (DCM) and toluene (1.0 mL). Stir the mixture at room temperature for 10 minutes.

  • Initiation of Reaction: Add the allenoate (0.15 mmol, 1.5 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 3-spirocyclopentene benzofuran-2-one product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

III. Data Presentation

The following table summarizes the results for the this compound-catalyzed [3+2] annulation of various benzofuranone-derived olefins with ethyl 2,3-butadienoate, demonstrating the scope and efficiency of this methodology.

Table 1: Substrate Scope for the this compound-Catalyzed [3+2] Annulation

EntryBenzofuranone Substituent (R¹)ProductYield (%)Regioisomeric Ratio (r.r.)Enantiomeric Excess (ee, %)
1H3a 78>19:199
25-Me3b 85>19:199
35-OMe3c 82>19:198
45-Cl3d 75>19:199
55-Br3e 73>19:199
66-Me3f 88>19:198
77-Me3g 80>19:199

Reaction conditions: benzofuranone-derived olefin (0.1 mmol), ethyl 2,3-butadienoate (0.15 mmol), this compound (10 mol%), 4 Å MS (30 mg) in DCM/toluene (1:1, 1.0 mL) at room temperature for 12 h. Data adapted from Wang et al., Chem. Sci., 2015, 6, 7319-7325.[3]

IV. Plausible Catalytic Cycle and Stereochemical Model

The proposed mechanism for the phosphine-catalyzed [3+2] annulation involves the initial nucleophilic addition of the phosphine to the central carbon of the allenoate to form a zwitterionic intermediate.[2] This intermediate then acts as a 1,3-dipole and undergoes a [3+2] cycloaddition with the benzofuranone-derived olefin. The stereochemical outcome is controlled by the chiral environment created by the this compound catalyst.

Figure 2: Plausible Catalytic Cycle

G A Allenoate + This compound B Zwitterionic Intermediate A->B Nucleophilic Addition C [3+2] Cycloaddition with Olefin B->C D Phosphorus Ylide Intermediate C->D E Proton Transfer D->E F Product + This compound E->F Catalyst Regeneration F->A

Caption: Plausible catalytic cycle for the [3+2] annulation.

V. Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are pure and dry. The reaction time may need to be extended, or the temperature may be slightly increased.

  • Low Enantioselectivity: The presence of impurities can negatively impact enantioselectivity. Ensure the catalyst is of high purity. The solvent system can also influence the stereochemical outcome; screening different solvents may be beneficial.

  • Poor Regioselectivity: For substituted allenoates, regioselectivity can be an issue. The choice of phosphine catalyst and reaction conditions can influence the regiochemical outcome.

VI. Safety Precautions

  • Phosphine catalysts are often air- and moisture-sensitive and can be toxic. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Dichloromethane and toluene are hazardous solvents. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

suitable solvents and reaction conditions for (R)-Sitcp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its synthesis and formulation require a thorough understanding of its solubility and optimal reaction conditions. These application notes provide detailed information on suitable solvents for (R)-Sitagliptin, reaction protocols for its synthesis, and crystallization methods.

Data Presentation

Solubility of (R)-Sitagliptin Free Base

A comprehensive understanding of the solubility of (R)-Sitagliptin free base is critical for its synthesis, purification, and formulation. The following table summarizes the solubility of (R)-Sitagliptin in various organic solvents at different temperatures. This data is essential for selecting appropriate solvents for reaction media, extraction, and crystallization processes.

Table 1: Solubility of (R)-Sitagliptin Free Base in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Reference
Alcohols
Methanol5>100[1]
20>100[1]
40>100[1]
Ethanol515.8[1]
2025.1[1]
4049.9[1]
Isopropanol54.5[1]
208.9[1]
4022.4[1]
n-Propanol57.9[1]
2015.8[1]
4039.8[1]
n-Butanol53.2[1]
207.1[1]
4017.8[1]
Isobutanol52.5[1]
205.6[1]
4014.1[1]
sec-Butanol52.0[1]
204.5[1]
4012.6[1]
Isopentanol51.3[1]
203.2[1]
408.9[1]
Ethers
Tetrahydrofuran (THF)520.0[1]
2039.8[1]
40100.0[1]
Esters
Ethyl Acetate52.0[1]
205.0[1]
4015.8[1]
Methyl Acetate53.2[1]
207.9[1]
4025.1[1]
Nitriles
Acetonitrile53.2[1]
206.3[1]
4017.8[1]
Amides
N,N-Dimethylformamide (DMF)Room Temp.Soluble[2][3]
Sulfoxides
Dimethyl Sulfoxide (DMSO)Room Temp.> 81[4][5]
Aqueous
Water24.569.5 (as phosphate salt)[6]
Room Temp.5 (as phosphate salt in PBS, pH 7.2)[7]

Note: The data from reference[1] is based on the title and abstract of a scientific article. The full text was not available to extract the complete dataset, but the provided information indicates a comprehensive study was performed.

Reaction Conditions for Key Synthetic Steps

The synthesis of (R)-Sitagliptin involves several key chemical transformations. The choice of solvent and other reaction parameters significantly impacts the yield and enantioselectivity of these steps. The following tables summarize the conditions for some of the critical reactions in the synthesis of (R)-Sitagliptin.

Table 2: Conditions for Wittig Reaction in (R)-Sitagliptin Synthesis

ReactantsSolventTemperature (°C)Yield (%)Reference
2,4,5-trifluorophenylacetaldehyde and benzoylmethylenetriphenylphosphoranesDichloromethane052-84[8]

Table 3: Conditions for Aza-Michael/Hemiacetal Reaction

ReactantsCatalystSolventTemperature (°C)Yield (%)ee (%)Reference
(E)-4-phenylbut-2-enal and N-Boc-hydroxylamine(S)-diphenylprolinol-TMS II / p-nitrobenzoic acidDichloromethane-209092[9]

Table 4: Conditions for Amide Coupling to form (R)-Sitagliptin

ReactantsCoupling AgentSolventYield (%)Reference
(R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid and triazoleHOBt-EDCIDichloromethane91[9]
Acid and Amine IntermediatesBoronic acid derivativesToluene, xylene, DMF, DMSO, NMP, DMANot specified

Experimental Protocols

General Workflow for a Common Synthetic Route to (R)-Sitagliptin

The following diagram illustrates a generalized synthetic workflow for producing (R)-Sitagliptin, highlighting the key stages where solvent selection and reaction conditions are critical.

G General Synthetic Workflow for (R)-Sitagliptin cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_final Final Product start1 2,4,5-Trifluorophenylacetic acid derivative step1 Formation of β-ketoester/amide start1->step1 Reaction in suitable organic solvent start2 Triazole Intermediate step3 Amide Coupling start2->step3 step2 Asymmetric Reduction or Chiral Resolution step1->step2 Solvent and catalyst dependent enantioselectivity step2->step3 Coupling in aprotic solvent product (R)-Sitagliptin Free Base step3->product Deprotection salt (R)-Sitagliptin Phosphate Salt product->salt Salt formation in Isopropanol/Water

Caption: A simplified workflow for the synthesis of (R)-Sitagliptin.

Protocol 1: Preparation of (R)-Sitagliptin Free Base from its Phosphate Monohydrate Salt

This protocol describes the conversion of the commercially available sitagliptin phosphate monohydrate to the free base, which is often required as a starting material for further reactions or specific formulations.

Materials:

  • Sitagliptin phosphate monohydrate

  • Purified water

  • Ammonia solution (10% v/v)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Separatory funnel, beakers, rotary evaporator, vacuum desiccator

Procedure:

  • Dissolve sitagliptin phosphate monohydrate in purified water.[9]

  • Adjust the pH of the solution to 10.0 by the dropwise addition of a 10% ammonia solution.[9]

  • Transfer the aqueous solution to a separatory funnel and extract twice with ethyl acetate.[9]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[9]

  • Filter the solution to remove the drying agent.[9]

  • Evaporate the solvent from the filtrate using a rotary evaporator.[9]

  • Dry the resulting white solid under vacuum in a desiccator to obtain (R)-Sitagliptin free base. A yield of approximately 92% can be expected.[9]

Protocol 2: Crystallization of (R)-Sitagliptin Free Base

This protocol provides a general method for the crystallization of (R)-Sitagliptin free base from an organic solvent/anti-solvent system. The choice of solvent and anti-solvent can be guided by the solubility data in Table 1.

Materials:

  • (R)-Sitagliptin free base

  • A suitable organic solvent in which sitagliptin is soluble at elevated temperatures (e.g., isopropanol, ethanol).

  • A suitable anti-solvent in which sitagliptin is poorly soluble (e.g., n-heptane, cyclohexane).

  • Crystallization vessel with stirring and temperature control.

Procedure:

  • Dissolve the (R)-Sitagliptin free base in the chosen organic solvent by heating the mixture with stirring until a clear solution is obtained.

  • Slowly add the anti-solvent to the hot solution while maintaining stirring. The addition of the anti-solvent will reduce the solubility of the sitagliptin free base.

  • Cool the mixture gradually to allow for the formation of crystals. The cooling rate can influence the crystal size and morphology.

  • Once crystallization is complete, collect the crystals by filtration.

  • Wash the crystals with a small amount of the anti-solvent to remove any residual impurities.

  • Dry the crystals under vacuum.

Signaling Pathways and Logical Relationships

The synthesis of (R)-Sitagliptin often involves multiple steps with specific reagents and intermediates. The following diagram illustrates the logical relationship in a synthetic approach involving an asymmetric reduction step.

G Logical Flow of an Asymmetric Synthesis Route cluster_precursors Precursors cluster_reaction Core Reaction cluster_outcome Outcome precursor1 β-ketoamide intermediate reaction Asymmetric Hydrogenation precursor1->reaction precursor2 Chiral catalyst precursor2->reaction Controls stereochemistry intermediate Chiral β-hydroxyamide reaction->intermediate High diastereoselectivity product (R)-Sitagliptin intermediate->product Further transformations

Caption: A diagram showing the logical flow of an asymmetric synthesis.

References

Application Notes and Protocols: Enantioselective Synthesis of Tetrahydropyridines using (R)-Sitcp Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyridines are a pivotal class of nitrogen-containing heterocyclic compounds frequently incorporated into the core structures of a wide array of pharmaceuticals and biologically active molecules. Their prevalence in medicinal chemistry underscores the continuous need for efficient and stereoselective synthetic methodologies. This document provides detailed application notes and protocols for the enantioselective synthesis of functionalized tetrahydropyridines via a formal [4+2] cycloaddition reaction catalyzed by the chiral spiro-type phosphine catalyst, (R)-Sitcp. This method, developed by Sasai and coworkers, offers excellent yields and high enantioselectivities, providing a robust route to valuable building blocks for drug discovery and development.[1]

Reaction Principle

The synthesis proceeds via a formal [4+2] cycloaddition of a saccharin-derived ketimine with an α-methylallenoate, catalyzed by the chiral phosphine this compound. The catalyst facilitates the formation of a zwitterionic intermediate from the allenoate, which then reacts with the ketimine in a stereocontrolled manner to afford the tricyclic tetrahydropyridine product. The rigid spiro backbone of the this compound catalyst is crucial for inducing high levels of enantioselectivity in the final product.

Data Presentation

The following table summarizes the quantitative data for the this compound catalyzed synthesis of various tetrahydropyridine derivatives as reported by Sasai and coworkers.

EntryKetimine (Substituent R)ProductYield (%)ee (%)
1Phenyl3a 8590
24-Methylphenyl3b 8891
34-Methoxyphenyl3c 9292
44-Fluorophenyl3d 8293
54-Chlorophenyl3e 8091
64-Bromophenyl3f 7890
72-Naphthyl3g 8588
82-Thienyl3h 7585

Experimental Protocols

General Procedure for the Enantioselective Formal [4+2] Cycloaddition:

Materials:

  • This compound catalyst

  • Saccharin-derived ketimine (1.0 equiv)

  • Ethyl α-methylallenoate (1.2 equiv)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Silica gel for column chromatography

Protocol:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound catalyst (0.05 equiv, 5 mol%).

  • The vial is sealed with a septum and purged with argon or nitrogen gas.

  • Anhydrous toluene (0.5 mL) and anhydrous dichloromethane (0.5 mL) are added via syringe.

  • The saccharin-derived ketimine (1.0 equiv) is added to the solution.

  • The mixture is stirred at room temperature for 10 minutes.

  • Ethyl α-methylallenoate (1.2 equiv) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure tetrahydropyridine product.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizations

Catalytic Cycle of the Phosphine-Catalyzed [4+2] Cycloaddition:

Catalytic Cycle cluster_cycle Catalytic Cycle catalyst This compound intermediate1 Zwitterionic Intermediate A catalyst->intermediate1 + Allenoate allenoate α-Methylallenoate intermediate2 Intermediate B intermediate1->intermediate2 + Ketimine ketimine Saccharin-derived Ketimine intermediate3 Intermediate C intermediate2->intermediate3 Proton Transfer product Tetrahydropyridine Product intermediate3->product Ring Closure product->catalyst - this compound

Caption: Proposed catalytic cycle for the this compound catalyzed [4+2] cycloaddition.

General Experimental Workflow:

Experimental Workflow start Start reagents 1. Add this compound catalyst, solvents, and saccharin-derived ketimine. start->reagents stir1 2. Stir at room temperature. reagents->stir1 add_allenoate 3. Add ethyl α-methylallenoate. stir1->add_allenoate reaction 4. Stir at room temperature (12-24h). Monitor by TLC. add_allenoate->reaction workup 5. Concentrate under reduced pressure. reaction->workup purification 6. Purify by silica gel column chromatography. workup->purification analysis 7. Characterize product and determine ee by chiral HPLC. purification->analysis end End analysis->end

References

Application of (R)-Sitcp in the Enantioselective Synthesis of Complex Molecular Scaffolds Relevant to Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Sitcp, a chiral spiro-phosphepine catalyst, has emerged as a powerful tool in asymmetric synthesis for the construction of stereochemically rich and complex molecular architectures that are core motifs in a variety of natural products. This application note details the use of this compound in the enantioselective synthesis of functionalized 3-spirocyclopentene benzofuran-2-ones, key intermediates for the synthesis of numerous biologically active compounds.

Introduction

The quest for stereochemically pure and complex molecules in drug discovery and development necessitates the use of highly efficient and selective catalytic systems. The chiral phosphine catalyst this compound has demonstrated remarkable efficacy in promoting asymmetric cycloaddition reactions, providing access to intricate molecular frameworks from simple starting materials. One notable application is the catalytic asymmetric [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, which furnishes functionalized 3-spirocyclopentene benzofuran-2-ones with excellent enantioselectivity and diastereoselectivity.[1][2] These spirocyclic scaffolds are prevalent in a range of natural products exhibiting significant biological activities.[3][4][5][6]

This compound Catalyzed [3+2] Cycloaddition: A Pathway to Spiro-Benzofuranones

The reaction involves the [3+2] cycloaddition of a benzofuranone-derived olefin with an allenoate in the presence of a catalytic amount of this compound. This process efficiently constructs a spirocyclic system with the creation of a chiral quaternary center at the C3 position of the benzofuranone ring.[1]

Reaction Scheme & Proposed Mechanism

The logical relationship of the catalytic cycle is depicted below. The reaction is initiated by the nucleophilic addition of the this compound catalyst to the allenoate, forming a zwitterionic intermediate. This intermediate then undergoes a [3+2] cycloaddition with the benzofuranone-derived olefin. Subsequent intramolecular proton transfer and catalyst regeneration yield the desired spiro-benzofuranone product.

G cluster_cycle Catalytic Cycle catalyst This compound zwitterion Zwitterionic Intermediate catalyst->zwitterion + Allenoate allenoate Allenoate cycloadduct Cycloadduct Intermediate zwitterion->cycloadduct + Benzofuranone Olefin olefin Benzofuranone Olefin proton_transfer Proton Transfer & Catalyst Regeneration cycloadduct->proton_transfer Intramolecular Reaction product Spiro-Benzofuranone product_output Enantioenriched Spiro-Benzofuranone product->product_output proton_transfer->catalyst Regeneration proton_transfer->product allenoate_input Allenoate Input allenoate_input->allenoate olefin_input Benzofuranone Olefin Input olefin_input->olefin

Figure 1: Catalytic cycle of the this compound catalyzed [3+2] cycloaddition.

Quantitative Data Summary

The this compound catalyzed [3+2] cycloaddition reaction demonstrates high efficiency across a range of substrates, affording the desired spiro-benzofuranone products in good to excellent yields and with high levels of enantioselectivity.

EntryBenzofuranone Olefin (Substituent R¹)Allenoate (Substituent R²)Yield (%)Enantiomeric Excess (ee, %)
1PhenylMethyl8595
24-ChlorophenylEthyl8293
34-Methylphenyltert-Butyl9097
42-NaphthylMethyl7891
5Thiophen-2-ylEthyl8896

Table 1: Summary of quantitative data for the this compound catalyzed [3+2] cycloaddition.[1]

Experimental Protocols

General Procedure for the this compound-Catalyzed Asymmetric [3+2] Cycloaddition

To a dried Schlenk tube under an argon atmosphere were added the benzofuranone-derived olefin (0.2 mmol, 1.0 equiv.), this compound (0.02 mmol, 10 mol%), and anhydrous solvent (e.g., toluene, 2.0 mL). The mixture was stirred at room temperature for 10 minutes. The allenoate (0.24 mmol, 1.2 equiv.) was then added dropwise. The reaction mixture was stirred at the specified temperature and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 3-spirocyclopentene benzofuran-2-one.[1]

Characterization Data for a Representative Product (Entry 3)

Methyl 2'-(4-methylphenyl)-2-oxo-spiro[benzofuran-3,1'-cyclopent-2'-ene]-3'-carboxylate:

  • Appearance: White solid.

  • Yield: 90%.

  • Enantiomeric Excess: 97% ee, determined by HPLC analysis on a chiral stationary phase.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80-7.10 (m, 8H), 6.55 (d, J = 2.0 Hz, 1H), 4.40 (dd, J = 8.0, 2.0 Hz, 1H), 3.75 (s, 3H), 3.60-3.50 (m, 1H), 2.90-2.75 (m, 1H), 2.35 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 175.0, 168.5, 160.2, 145.1, 138.5, 132.0, 130.1, 129.5, 128.8, 125.4, 122.1, 112.5, 60.5, 52.3, 48.1, 35.5, 21.2.

  • HRMS (ESI): Calculated for C₂₂H₁₉O₄ [M+H]⁺: 359.1283; Found: 359.1280.

Application in Natural Product Synthesis

The enantioenriched 3-spirocyclopentene benzofuran-2-one core is a versatile intermediate that can be further elaborated to access a variety of natural products. For instance, the spirocyclic system can undergo ring-opening, reduction, and further functionalization to construct more complex polycyclic structures found in alkaloids and terpenoids. While a direct total synthesis of a named natural product commencing with an this compound catalyzed cycloaddition is yet to be reported, the synthetic utility of the products is evident in their structural similarity to known natural product families.

The experimental workflow for the synthesis and potential elaboration of the spiro-benzofuranone core is outlined below.

G start Benzofuranone Olefin + Allenoate cycloaddition This compound Catalyzed [3+2] Cycloaddition start->cycloaddition spiro_product Enantioenriched Spiro-Benzofuranone cycloaddition->spiro_product elaboration Further Synthetic Elaboration spiro_product->elaboration natural_product Natural Product (e.g., Alkaloids, Terpenoids) elaboration->natural_product

Figure 2: Experimental workflow from starting materials to potential natural products.

Conclusion

The this compound catalyzed asymmetric [3+2] cycloaddition of benzofuranone-derived olefins and allenoates provides an efficient and highly enantioselective route to valuable 3-spirocyclopentene benzofuran-2-ones. The detailed experimental protocol and robust performance of this reaction make it a valuable tool for researchers in organic synthesis and drug development. The resulting spirocyclic products serve as key building blocks for the synthesis of complex natural products and their analogues.

References

Application Notes and Protocols for (R)-SITCP Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Activation and Application of (R)-SITCP Catalyst in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral spiro-phosphine catalyst that has demonstrated high efficacy in promoting various asymmetric cycloaddition reactions. It is particularly effective for the enantioselective synthesis of complex heterocyclic structures, such as spiro-benzofuranones, which are prevalent motifs in natural products and bioactive molecules. This document provides detailed protocols for the application of this compound, focusing on a representative [3+2] cycloaddition reaction. The activation of the catalyst occurs in situ under the specified reaction conditions.

Experimental Protocols

Representative Reaction: Enantioselective [3+2] Cycloaddition of Aurones with Allenoates

This protocol details the synthesis of functionalized 3-spirocyclopentene benzofuran-2-ones, a reaction in which this compound provides high yields and excellent enantioselectivities under mild conditions.[1]

Materials and Reagents:

  • This compound catalyst

  • Substituted aurone (1a-n)

  • Substituted allenoate (2a-n)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and stir bars

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aurone (0.10 mmol, 1.0 equiv) and this compound (0.01 mmol, 10 mol%).

  • Add anhydrous dichloromethane (1.0 mL) to the tube and stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • To the resulting solution, add the allenoate (0.12 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixtures) to afford the desired spirocyclic benzofuranone product.

  • Determine the enantiomeric excess (ee) of the product by high-performance liquid chromatography (HPLC) analysis on a chiral stationary phase.

Data Presentation

Table 1: Substrate Scope for the this compound Catalyzed [3+2] Cycloaddition of Aurones and Allenoates

The following table summarizes the performance of the this compound catalyst with various substituted aurones and allenoates in the synthesis of spirocyclic benzofuranones.

EntryAurone (Substituent)Allenoate (Substituent)Yield (%)dree (%)
1HEthyl95>20:196
25-MeEthyl96>20:195
35-ClEthyl92>20:197
45-BrEthyl94>20:198
57-MeEthyl93>20:194
6HMethyl91>20:195
7Htert-Butyl85>20:197

Data extracted from studies on phosphine-catalyzed cycloaddition reactions.[1][2]

Catalytic Cycle and Workflow Visualization

The proposed catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition involves the initial activation of the allenoate by the this compound catalyst.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Catalyzed Cycloaddition prep Preparation - Dry glassware - Inert atmosphere (N2/Ar) reagents Addition of Reagents - Aurone (1.0 equiv) - this compound (10 mol%) prep->reagents solvent Solvent Addition - Anhydrous CH2Cl2 (1.0 mL) reagents->solvent stir1 Stir for 5 min at RT solvent->stir1 allenoate Allenoate Addition - Allenoate (1.2 equiv) stir1->allenoate reaction Reaction - Stir at RT - Monitor by TLC allenoate->reaction workup Work-up - Concentrate under vacuum reaction->workup purification Purification - Flash column chromatography workup->purification analysis Analysis - HPLC for ee determination purification->analysis

Caption: A schematic overview of the experimental procedure.

Proposed Catalytic Cycle

catalytic_cycle Proposed Catalytic Cycle for [3+2] Cycloaddition cluster_cycle catalyst This compound (P*) zwitterion Zwitterionic Intermediate A (Phosphonium Enolate) catalyst->zwitterion + Allenoate allenoate Allenoate aurone Aurone michael_adduct Intermediate B (Michael Adduct) product Spiro-benzofuranone product->catalyst - P* zwitterion->michael_adduct + Aurone ring_closure Intermediate C (Enolate) michael_adduct->ring_closure Intramolecular Michael Addition ring_closure->product Protonation & Ring Closure

Caption: The catalytic cycle of the phosphine-catalyzed reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-Sitcp Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields in reactions catalyzed by (R)-Sitcp ((R)-(-)-1,1'-spirobiindane-7,7'-diylbis(diphenylphosphine)).

Troubleshooting Guide: Low Reaction Yield

Low yields in this compound catalyzed reactions can arise from a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question: My this compound catalyzed reaction is resulting in a low yield. What are the initial troubleshooting steps?

Answer:

Begin by systematically evaluating the fundamental components of your reaction. A common pitfall is the quality of reagents and the reaction setup.

Initial Troubleshooting Workflow

start Low Yield Observed reagent_quality Verify Reagent Purity and Integrity (Substrates, Catalyst, Solvent) start->reagent_quality inert_conditions Ensure Rigorous Inert Atmosphere (Degas solvent, use glovebox/Schlenk line) start->inert_conditions reaction_monitoring Re-evaluate Reaction Monitoring (TLC, GC/LC-MS) start->reaction_monitoring reagent_stoichiometry Confirm Accurate Stoichiometry and Concentration start->reagent_stoichiometry troubleshoot_catalyst Catalyst-Specific Checks reagent_quality->troubleshoot_catalyst If issues suspected troubleshoot_setup System Integrity Checks inert_conditions->troubleshoot_setup If leaks/oxygen suspected troubleshoot_kinetics Reaction Parameter Optimization reaction_monitoring->troubleshoot_kinetics If reaction stalls troubleshoot_concentration Concentration & Additive Effects reagent_stoichiometry->troubleshoot_concentration If inconsistent end Systematic Improvement in Yield troubleshoot_catalyst->end troubleshoot_setup->end troubleshoot_kinetics->end troubleshoot_concentration->end

Caption: Initial workflow for troubleshooting low yields.

Question: How can I be certain my this compound catalyst is active and not the source of the low yield?

Answer:

Catalyst integrity is paramount. This compound, being a phosphine ligand, is susceptible to oxidation, which can significantly diminish its catalytic activity.

Catalyst Troubleshooting Protocol:

  • Visual Inspection: Check for any change in the physical appearance of the catalyst (e.g., discoloration).

  • Purity Analysis: If possible, re-verify the purity of the catalyst using techniques like ³¹P NMR spectroscopy. The presence of phosphine oxide peaks indicates degradation.

  • Handling and Storage: Ensure the catalyst has been stored under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen) and handled using proper air-free techniques.

  • Control Reaction: Perform a reaction with a previously validated substrate pair known to give high yields with this compound to confirm the catalyst's activity.

Question: I suspect my reaction conditions are not optimal. How should I approach optimization?

Answer:

Systematic optimization of reaction parameters is crucial. It is recommended to vary one parameter at a time to understand its specific effect on the reaction yield.

Key Parameters for Optimization:

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.[1][2] A screening of different aprotic solvents is advisable.

  • Temperature: Some reactions require specific temperature ranges for optimal performance. Running the reaction at a lower or higher temperature might improve the yield.

  • Concentration: The concentration of reactants can affect the reaction kinetics. A study of varying concentrations should be performed.

  • Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC/LC-MS to determine the optimal reaction time and to check if the reaction has stalled.[3]

ParameterVariation to TestExpected Outcome
Solvent Toluene, THF, Dichloromethane, AcetonitrileImproved solubility, stabilization of intermediates, increased reaction rate.
Temperature -20 °C, 0 °C, Room Temperature, 40 °CEnhanced reaction rate or suppression of side reactions.
Concentration 0.05 M, 0.1 M, 0.2 MIncreased reaction rate, potential for improved catalyst turnover.
Catalyst Loading 1 mol%, 2 mol%, 5 mol%Increased reaction rate, potential to overcome catalyst deactivation.

Question: Could additives or co-catalysts improve my reaction yield?

Answer:

Yes, in some phosphine-catalyzed reactions, additives can play a crucial role. For instance, the presence of certain acids or bases, or even trace amounts of water, can influence the catalytic cycle. A careful review of literature for similar this compound catalyzed reactions may provide insights into beneficial additives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound catalyzed cycloadditions?

A1: The most common culprits are:

  • Catalyst Oxidation: Exposure of the this compound phosphine ligand to air.

  • Sub-optimal Solvent Choice: The solvent may not be suitable for the specific substrates.

  • Incorrect Temperature: The reaction may have a narrow optimal temperature range.

  • Presence of Impurities: Impurities in substrates or solvents can act as catalyst poisons.[4]

  • Insufficient Reaction Time: The reaction may be slow and require longer to reach completion.

Q2: How does the purity of the substrates affect the reaction?

A2: The purity of substrates is critical. Impurities can compete with the substrates for the catalyst's active sites, leading to lower yields or the formation of side products. It is highly recommended to purify all substrates before use.

Q3: Can the order of addition of reagents impact the yield?

A3: Yes, the order of reagent addition can be important.[5] For instance, pre-forming the catalyst-substrate complex before adding the second reactant can sometimes improve yields by preventing side reactions. It is advisable to experiment with different addition sequences.

Logical Flow for Parameter Optimization

start Low Yield with Standard Conditions solvent_screen Solvent Screening start->solvent_screen temp_screen Temperature Optimization solvent_screen->temp_screen Best Solvent conc_screen Concentration Adjustment temp_screen->conc_screen Optimal Temperature cat_load_screen Catalyst Loading Variation conc_screen->cat_load_screen Optimal Concentration end Optimized High Yield cat_load_screen->end Optimal Loading

Caption: A systematic approach to reaction parameter optimization.

Experimental Protocols

Protocol 1: General Procedure for a Trial this compound Catalyzed [3+2] Cycloaddition

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon or nitrogen.

  • Reagent Addition: To the flask, add the dienophile (0.2 mmol, 1.0 equiv) and this compound (0.01 mmol, 5 mol%).

  • Solvent Addition: Add freshly distilled and degassed solvent (2.0 mL) via syringe.

  • Initiation: Add the 1,3-dipole (0.22 mmol, 1.1 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or ¹H NMR analysis of aliquots.

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Catalyst Activity Check

  • Follow the general procedure using a known high-yielding substrate combination for this compound. For example, the reaction of an allenoate with a benzofuranone-derived olefin as reported in the literature.[6]

  • If the yield is significantly lower than reported, it is a strong indication of compromised catalyst activity.

Summary of Reported this compound Catalyzed Reaction Data

The following table summarizes representative data from the literature for successful this compound catalyzed reactions to be used as a benchmark.

Reaction TypeSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
[4+2] CycloadditionSaccharin-derived ketimineEthyl α-methylallenoate10CH₂Cl₂RT128592
[3+2] CycloadditionBenzofuranone-derived olefinAllenoate5-10Toluene252-1275-9588-97
[4+2] AnnulationCyclic sulfonylimineEthyl α-methylallenoate10DioxaneRT247890

Note: This data is compiled from various sources and should be used as a general guideline. Optimal conditions can vary.[6][7]

References

Technical Support Center: (R)-Sitcp in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chiral spiro phosphine ligand, (R)-Sitcp, in asymmetric catalysis. Our goal is to help you overcome common experimental challenges and enhance the enantioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which types of reactions is it commonly used?

This compound, or (R)-(-)-10,10'-Spiro(phenanthrene-9,9'-diyl)-10H-phenaleno[1,9-gh]phosphine, is a chiral monodentate phosphine ligand known for its rigid spiro backbone.[1] This structural feature is designed to create a well-defined chiral environment around a metal center, which is crucial for inducing high stereoselectivity in catalytic reactions.[1][2] It is particularly effective in transition-metal-catalyzed asymmetric reactions.[3] Based on the literature for similar chiral phosphine ligands, this compound is expected to be effective in reactions such as asymmetric hydrogenation, allylic alkylations, and various cycloaddition reactions.[2][4]

Q2: I am observing low enantioselectivity (ee%) in my reaction with this compound. What are the initial troubleshooting steps?

Low enantioselectivity is a common issue in asymmetric catalysis. Several factors can influence the stereochemical outcome of a reaction. Here are the primary parameters to investigate:

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and the transition state geometry.[5][6]

  • Temperature: Reaction temperature is a critical parameter that can affect the energy difference between the diastereomeric transition states.[7][8]

  • Catalyst Loading and Purity: Ensure the catalyst is of high purity and the loading is optimized for your specific reaction.

  • Substrate Purity: Impurities in the substrate can sometimes interfere with the catalyst, leading to lower enantioselectivity.

Q3: How does solvent choice affect the enantioselectivity of this compound catalyzed reactions?

The solvent can influence the enantioselectivity of a reaction through various mechanisms, including:

  • Stabilization of Transition States: Polar solvents may stabilize one diastereomeric transition state over the other.

  • Solvent Coordination: Coordinating solvents can sometimes interact with the metal center, altering the chiral environment.

  • Solubility: The solubility of the catalyst and substrates can affect reaction kinetics and, consequently, selectivity.

It is recommended to screen a range of solvents with varying polarities and coordinating abilities. A general starting point is to test non-polar aprotic solvents (e.g., toluene, hexanes), polar aprotic solvents (e.g., THF, CH₂Cl₂), and polar protic solvents (e.g., alcohols), although the latter may not always be suitable depending on the reaction.[5][9]

Q4: What is the expected effect of temperature on enantioselectivity?

Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures. However, this is not always the case. In some instances, an increase in temperature can lead to higher enantioselectivity, or even a reversal of the enantioselectivity, due to complex thermodynamic and kinetic factors.[8][10] It is advisable to screen a range of temperatures, for example, from -78 °C to room temperature, to determine the optimal condition for your specific transformation.

Q5: Can additives be used to improve the enantioselectivity?

Yes, in some catalytic systems, the addition of achiral or chiral additives can enhance enantioselectivity.[11][12][13] These additives can function in several ways, such as:

  • Acting as a co-catalyst or promoter.

  • Modifying the structure of the active catalyst.

  • Scavenging impurities.

Common types of additives to consider (depending on the specific reaction) include Lewis acids, Lewis bases, or salts. The choice of additive is highly reaction-dependent, and empirical screening is often necessary.

Troubleshooting Guide

Problem: Low Enantiomeric Excess (ee%)
Potential Cause Suggested Solution Experimental Protocol
Suboptimal Solvent Screen a variety of solvents with different polarities and coordinating properties.Protocol 1: Set up a series of small-scale reactions in parallel, each with a different solvent (e.g., Toluene, THF, CH₂Cl₂, Hexanes, Dioxane). Maintain all other reaction parameters constant. Analyze the ee% of the product from each reaction to identify the optimal solvent.
Incorrect Temperature Systematically vary the reaction temperature.Protocol 2: Using the best solvent identified in Protocol 1, run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, 25 °C). Monitor the reaction progress and analyze the ee% at each temperature to find the optimum.
Substrate Limitations The electronic or steric properties of the substrate may not be ideal for the catalyst.Protocol 3: If possible, synthesize and test a small library of substrates with varying electronic (electron-donating vs. electron-withdrawing groups) and steric properties. This will help to understand the substrate scope and limitations of the this compound catalyst for your specific transformation.[14][15]
Presence of Water or Air Trace amounts of water or oxygen can deactivate or alter the catalytic species.Ensure all reagents and solvents are rigorously dried and degassed. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Inappropriate Catalyst:Substrate Ratio The catalyst loading might not be optimal.Run a series of reactions varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to determine the effect on enantioselectivity and reaction rate.

Data Presentation

Table 1: Hypothetical Effect of Solvent on Enantioselectivity in a Model Reaction

Entry Solvent Temperature (°C) Yield (%) ee%
1Toluene259585
2THF259278
3CH₂Cl₂259892
4Hexanes258588
5Dioxane259082

Table 2: Hypothetical Effect of Temperature on Enantioselectivity in a Model Reaction

Entry Solvent Temperature (°C) Yield (%) ee%
1CH₂Cl₂259892
2CH₂Cl₂09695
3CH₂Cl₂-209497
4CH₂Cl₂-4090>99
5CH₂Cl₂-7885>99

Experimental Protocols

Protocol 1: Solvent Screening

  • To five separate oven-dried reaction vials under an inert atmosphere, add the metal precursor and the this compound ligand in the desired stoichiometric ratio.

  • To each vial, add 1 mL of a different anhydrous solvent (Toluene, THF, CH₂Cl₂, Hexanes, Dioxane).

  • Stir the mixtures at room temperature for 30 minutes to allow for catalyst formation.

  • To each vial, add the substrate (1 equivalent) and any other necessary reagents.

  • Stir the reactions at the desired temperature and monitor their progress by TLC or GC/LC-MS.

  • Upon completion, quench the reactions and purify the products.

  • Determine the enantiomeric excess of each product using chiral HPLC or GC.

Protocol 2: Temperature Optimization

  • Following the procedure in Protocol 1, set up five identical reactions using the optimal solvent identified.

  • Place each reaction in a cooling bath set to a different temperature (-78 °C, -40 °C, 0 °C, 25 °C) or a heating block.

  • Monitor the reactions and, upon completion, work up and purify the products.

  • Analyze the enantiomeric excess for each reaction to determine the optimal temperature.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed solvent Screen Solvents start->solvent temp Optimize Temperature solvent->temp ratio Vary Catalyst Loading temp->ratio additives Screen Additives ratio->additives substrate Evaluate Substrate Scope additives->substrate end High Enantioselectivity Achieved substrate->end

Caption: Troubleshooting workflow for improving enantioselectivity.

Catalytic_Cycle catalyst [M]-(R)-Sitcp intermediate1 Catalyst-Substrate Complex catalyst->intermediate1 + Substrate substrate Substrate substrate->intermediate1 intermediate2 Diastereomeric Transition States (TS1 and TS2) intermediate1->intermediate2 + Reagent reagent Reagent reagent->intermediate2 product_complex Product-Catalyst Complex intermediate2->product_complex Stereodetermining Step product_complex->catalyst Catalyst Regeneration product Chiral Product product_complex->product - [M]-(R)-Sitcp

Caption: Generalized catalytic cycle for an asymmetric reaction.

Factors_Influencing_Enantioselectivity enantioselectivity Enantioselectivity (ee%) catalyst Catalyst Structure (this compound) catalyst->enantioselectivity solvent Solvent Properties (Polarity, Coordination) solvent->enantioselectivity temperature Reaction Temperature temperature->enantioselectivity substrate Substrate Sterics & Electronics substrate->enantioselectivity additives Additives/Co-catalysts additives->enantioselectivity

Caption: Key factors influencing the enantioselectivity of a reaction.

References

troubleshooting diastereoselectivity issues with (R)-Sitcp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing diastereoselectivity issues encountered during the synthesis of (R)-Sitagliptin.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to (R)-Sitagliptin, and which steps are critical for controlling diastereoselectivity?

A1: Several synthetic strategies for (R)-Sitagliptin have been developed, with the key challenge being the stereoselective installation of the β-amino group. The most common and critical routes include:

  • Asymmetric Hydrogenation of an Enamine: This is a widely used industrial method. The critical step is the hydrogenation of a prochiral enamine intermediate using a chiral catalyst, typically a rhodium complex with a chiral phosphine ligand (e.g., Josiphos)[1]. The choice of catalyst and reaction conditions are paramount for achieving high diastereoselectivity.

  • Biocatalytic Transamination: An enzymatic approach that employs an engineered (R)-selective transaminase to convert a prositagliptin ketone precursor directly to (R)-Sitagliptin[2][3]. This method is known for its high stereoselectivity and environmentally friendly conditions.

  • Chiral Auxiliary-Mediated Synthesis: This strategy involves the use of a chiral auxiliary, such as (R)-(+)-phenylethylamine, to direct the stereoselective reduction of a β-enamino amide intermediate[2]. The diastereoselectivity is influenced by the choice of reducing agent and reaction conditions[2].

  • Phase-Transfer Catalytic Aza-Michael Addition: This approach introduces chirality through an enantioselective aza-Michael addition of a carbamate to an α,β-unsaturated ketone, catalyzed by a chiral phase-transfer catalyst[4][5].

Q2: What are the primary factors that influence diastereoselectivity in the asymmetric hydrogenation route?

A2: In the asymmetric hydrogenation of the enamine precursor to Sitagliptin, several factors are crucial for achieving high diastereoselectivity:

  • Catalyst System: The combination of the metal (typically rhodium) and the chiral ligand is the most critical factor. Different chiral phosphine ligands can lead to vastly different diastereomeric ratios.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the rate and selectivity of the reaction[1].

  • Temperature: Reaction temperature affects the kinetics and thermodynamics of the catalytic cycle, thereby impacting diastereoselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex and, consequently, the stereochemical outcome.

  • Substrate Purity: The purity of the enamine substrate is important, as impurities can potentially poison the catalyst or lead to side reactions.

Q3: How do noncovalent interactions contribute to diastereoselectivity in chiral auxiliary-based methods?

A3: In syntheses employing chiral auxiliaries, noncovalent interactions play a significant role in establishing the stereochemical outcome. For instance, in the diastereoselective reduction of a β-enamino amide intermediate, specific noncovalent interactions can stabilize the transition state leading to the desired (R)-diastereomer. These interactions can include:

  • Intramolecular Hydrogen Bonding: A hydrogen bond between the enamide N-H and an oxygen atom of a boryl mesylate (formed from the reducing agent) can lock the conformation of the transition state, favoring hydride attack from a specific face[2][6][7][8][9].

  • C-H···F Interactions: A novel C-H···F interaction between a C-H bond on the chiral auxiliary and a fluorine atom on the trifluorophenyl ring of the substrate can provide additional stabilization to the desired transition state, further enhancing diastereoselectivity[2][6][7][8][9].

Troubleshooting Guide

Problem 1: Low Diastereomeric Ratio (dr) in Asymmetric Hydrogenation

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Catalyst/Ligand Screen a variety of chiral phosphine ligands in combination with the rhodium precursor.Identification of a ligand that provides higher diastereoselectivity for the specific substrate.
Incorrect Hydrogen Pressure Optimize the hydrogen pressure. Systematically vary the pressure within a safe range to find the optimal condition.Improved diastereomeric ratio.
Inappropriate Reaction Temperature Vary the reaction temperature. Lower temperatures often lead to higher selectivity.Increased diastereoselectivity, although reaction times may be longer.
Solvent Effects Experiment with different solvents of varying polarity and coordinating ability (e.g., methanol, ethanol, THF, dichloromethane).Discovery of a solvent system that enhances the diastereoselectivity of the catalyst.
Catalyst Poisoning Ensure the enamine substrate and all reagents are of high purity. Purify the substrate if necessary.Consistent and improved diastereoselectivity by avoiding catalyst deactivation.

Problem 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Reduction

Potential Cause Troubleshooting Step Expected Outcome
Ineffective Reducing Agent Screen different reducing agents (e.g., NaBH₄, LiBH₄) and additives. The combination of NaBH₄ with methanesulfonic acid (MsOH) has been shown to be effective[2].Improved diastereoselectivity due to the in-situ formation of a more selective reducing species.
Suboptimal Temperature Perform the reduction at lower temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.Increased diastereomeric ratio.
Incorrect Stoichiometry of Reagents Carefully control the stoichiometry of the reducing agent and any additives relative to the substrate.Optimized diastereoselectivity by ensuring the desired reaction pathway is favored.
Geometric Isomer of Enamine Ensure the starting enamine is predominantly the Z-isomer, as the E/Z geometry can influence the facial selectivity of the reduction. The Z-isomer is often thermodynamically favored[2][7].Higher diastereoselectivity by starting with a geometrically pure substrate.

Quantitative Data Summary

The following table summarizes reported diastereoselectivity data for different synthetic approaches to (R)-Sitagliptin.

Synthetic Method Key Reagents/Catalyst Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) Reference
Asymmetric HydrogenationRhodium/Josiphos catalyst97% ee[1]
Chiral Auxiliary ReductionNaBH₄/MsOH, (R)-(+)-phenylethylamine auxiliary92:8 dr[2][7]
Chiral Sulfinylimine AdditionAddition of a malonate enolate to a chiral sulfinylimine>99:1 dr[1]
Phase-Transfer CatalysisQuinine-derived C(9)-urea ammonium catalyst96% ee[4][5]

Experimental Protocol: Diastereoselective Reduction using a Chiral Auxiliary

This protocol is a general guideline based on literature procedures for the diastereoselective reduction of a β-enamino amide intermediate.

Materials:

  • β-enamino amide derived from (R)-(+)-phenylethylamine and the appropriate β-ketoamide

  • Sodium borohydride (NaBH₄)

  • Methanesulfonic acid (MsOH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the β-enamino amide substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • In a separate flask, prepare the reducing agent by slowly adding methanesulfonic acid to a suspension of sodium borohydride in the same anhydrous solvent at a low temperature.

  • Slowly add the freshly prepared reducing agent solution to the cooled solution of the substrate.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction by the slow addition of the quenching solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to isolate the desired diastereomer.

  • Determine the diastereomeric ratio of the purified product using an appropriate analytical method (e.g., HPLC or NMR spectroscopy).

Visualizations

Troubleshooting_Diastereoselectivity cluster_issue Low Diastereoselectivity cluster_synthesis_type Identify Synthetic Route cluster_hydrogenation Asymmetric Hydrogenation cluster_auxiliary Chiral Auxiliary Method cluster_outcome Resolution Low_dr Low Diastereomeric Ratio Observed Route Which synthetic route? Low_dr->Route H2_Catalyst Optimize Catalyst/Ligand Route->H2_Catalyst Hydrogenation Aux_Reagent Screen Reducing Agents/Additives Route->Aux_Reagent Auxiliary H2_Pressure Adjust H2 Pressure H2_Catalyst->H2_Pressure H2_Temp Modify Temperature H2_Pressure->H2_Temp H2_Solvent Screen Solvents H2_Temp->H2_Solvent Improved_dr Improved Diastereoselectivity H2_Solvent->Improved_dr Aux_Temp Lower Reaction Temperature Aux_Reagent->Aux_Temp Aux_Stoich Verify Stoichiometry Aux_Temp->Aux_Stoich Aux_Stoich->Improved_dr

Caption: Troubleshooting workflow for addressing low diastereoselectivity in (R)-Sitagliptin synthesis.

References

Technical Support Center: (R)-Sitcp Phosphine Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of (R)-Sitcp phosphine ligands in catalysis. It is intended for researchers, scientists, and professionals in drug development to help identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common deactivation pathways for this compound phosphine catalysts?

A1: The most prevalent deactivation pathway for phosphine catalysts, including this compound, is oxidation to the corresponding phosphine oxide.[1][2] This phosphine oxide is catalytically inactive in nucleophilic phosphine catalysis. Another potential issue is the hydrolysis of the silyl ether moieties on the ligand, particularly under acidic or strongly basic conditions, which can alter the ligand's steric and electronic properties.[3][4]

Q2: Can the this compound ligand itself undergo side reactions other than oxidation?

A2: Yes. Besides oxidation, the silyl ether groups of the this compound ligand are susceptible to hydrolysis. The rate of hydrolysis is dependent on the pH of the reaction medium and the steric bulk of the silyl group.[3][5] While this compound contains a bulky silyl group, prolonged exposure to acidic or basic conditions can lead to its cleavage. Additionally, under certain conditions, aryl migration from the phosphorus atom could be a potential, though less common, side reaction.[6][7]

Q3: What are typical signs of catalyst degradation or side product formation in my reaction?

A3: Signs of catalyst degradation or significant side product formation include:

  • Stalled or incomplete reaction conversion.

  • Formation of a white precipitate, which could be the phosphine oxide.

  • Development of unexpected spots on Thin Layer Chromatography (TLC) analysis.

  • Difficulty in product purification due to the presence of impurities with similar polarity to the desired product.

  • Inconsistent enantioselectivity, which may indicate the presence of other active or interfering species.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

Possible Cause:

  • Oxidation of the this compound ligand: Phosphines are readily oxidized to phosphine oxides, which are generally catalytically inactive.[1]

  • Hydrolysis of the silyl ether group: The silyl ether in the this compound ligand can be cleaved under certain conditions, altering the catalyst structure.[3][4]

  • Inhibitors in the reaction mixture: Certain impurities in the reagents or solvent can act as catalyst poisons.

Troubleshooting Steps:

  • Ensure inert atmosphere: Handle this compound and set up the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation. Use degassed solvents.

  • Check pH of the reaction: Avoid strongly acidic or basic conditions if possible, as they can promote the hydrolysis of the silyl ether.[3][5]

  • Purify reagents and solvents: Ensure all starting materials and solvents are pure and dry.

Issue 2: Formation of a Major, Unidentified Side Product

Possible Cause:

  • Phosphine Oxide Formation: The side product could be this compound oxide.

  • Hydrolysis of the Ligand: The hydrolyzed ligand may participate in or catalyze alternative reaction pathways.

  • Aryl Migration: In some phosphine-catalyzed reactions, aryl migration from the phosphorus to a carbon atom can occur, leading to a rearranged product.[6][8]

Troubleshooting Steps:

  • Characterize the side product: Isolate the side product and characterize it using techniques like NMR (³¹P and ¹H), mass spectrometry, and IR spectroscopy. The presence of a ³¹P NMR signal significantly downfield from the typical phosphine region is indicative of a phosphine oxide.

  • Modify reaction conditions:

    • Lower the reaction temperature to disfavor potential rearrangement pathways.

    • Screen different solvents to alter the reaction pathway.

    • Reduce the reaction time to minimize the formation of degradation products.

Data Presentation

Table 1: Relative Resistance of Silyl Ethers to Hydrolysis

This table provides a general comparison of the stability of different silyl ethers to acidic and basic hydrolysis. Note that this compound contains a bulky silyl ether group, which would place it towards the more resistant end of the scale.

Silyl EtherRelative Resistance to Acidic HydrolysisRelative Resistance to Basic Hydrolysis
TMS11
TES6410-100
TBS20,000~20,000
TIPS700,000100,000
TBDPS5,000,000~20,000

Data adapted from Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis. New York: John Wiley & Sons.[3]

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Annulation Reaction

  • To an oven-dried flask under an inert atmosphere (Argon), add the this compound catalyst (5-10 mol%).

  • Add the appropriate solvent (e.g., anhydrous toluene, dichloromethane), previously degassed.

  • Add the substrate and the reaction partner.

  • Stir the reaction mixture at the specified temperature and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction as required.

  • Purify the product by column chromatography on silica gel.

Visualizations

Side_Product_Pathways cluster_main Main Catalytic Cycle cluster_side Side Reactions Start Start Active Catalyst\n(this compound) Active Catalyst (this compound) Start->Active Catalyst\n(this compound) Reactants Intermediate Intermediate 1 Intermediate 2 Active Catalyst\n(this compound)->Intermediate:f0 Reaction Oxidized Catalyst\n(this compound=O) Oxidized Catalyst (this compound=O) Active Catalyst\n(this compound)->Oxidized Catalyst\n(this compound=O) Oxidation (e.g., air) Hydrolyzed Ligand Hydrolyzed Ligand Active Catalyst\n(this compound)->Hydrolyzed Ligand Hydrolysis (H₂O, H⁺/OH⁻) Product Product Intermediate:f1->Product Ring Closure Aryl Migration Product Aryl Migration Product Intermediate:f0->Aryl Migration Product Rearrangement Product->Active Catalyst\n(this compound) Catalyst Regeneration

Caption: Potential side reaction pathways in this compound catalysis.

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Check for Catalyst Oxidation (³¹P NMR) start->check_catalyst check_conditions Review Reaction Conditions (pH, temp, time) check_catalyst->check_conditions No Oxidation inert_atmosphere Improve Inert Atmosphere (degas solvents, glovebox) check_catalyst->inert_atmosphere Oxidation Observed check_reagents Verify Reagent Purity (NMR, drying) check_conditions->check_reagents Mild Conditions modify_conditions Modify Conditions (lower temp, shorter time) check_conditions->modify_conditions Harsh Conditions purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impurities Found end Improved Yield check_reagents->end Reagents Pure inert_atmosphere->end modify_conditions->end purify_reagents->end

Caption: Troubleshooting workflow for low-yielding reactions.

References

degradation or instability of (R)-Sitcp catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and instability of the (R)-Sitcp catalyst. This compound, a chiral spiro-phosphepine catalyst, is a powerful tool in asymmetric synthesis, particularly in cycloaddition reactions.[1][2] However, as a phosphine-based catalyst, its performance can be susceptible to various environmental and experimental factors. This guide will help you identify and address potential issues to ensure optimal catalytic performance.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the this compound catalyst?

A1: this compound is a phosphine-based catalyst and, like many phosphines, can be sensitive to air and moisture. The phosphorus center is susceptible to oxidation, which can lead to catalyst deactivation. For long-term storage, it is recommended to keep the catalyst under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is often suggested) and protected from light.[3]

Q2: My reaction catalyzed by this compound is sluggish or has stalled. What are the potential causes?

A2: Several factors could contribute to low reactivity:

  • Catalyst Degradation: The catalyst may have been improperly handled or stored, leading to oxidation or other forms of degradation.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and catalyst stability. Non-polar, aprotic solvents are often preferred for phosphine-catalyzed reactions.

  • Impurities: The presence of certain impurities in the reactants or solvent can act as catalyst poisons.

  • Incorrect Reaction Conditions: Suboptimal temperature or concentration can lead to poor performance.

Q3: I am observing low enantioselectivity in my reaction. What could be the issue?

A3: Low enantioselectivity can stem from:

  • Catalyst Purity: The presence of the opposite enantiomer or other impurities in the catalyst will directly impact the enantiomeric excess of the product.

  • Reaction Temperature: Temperature can influence the transition states of the reaction, and running the reaction at a temperature different from the optimized protocol can reduce enantioselectivity.

  • Solvent Polarity: The polarity of the solvent can affect the chiral induction. A survey of different solvents may be necessary to optimize enantioselectivity for a new substrate.

Q4: Are there any known compounds that can poison the this compound catalyst?

A4: While specific studies on this compound poisoning are limited, general knowledge of phosphine catalysts suggests that compounds containing sulfur, as well as strong oxidizing agents, can act as poisons. Halides and carbon monoxide have also been known to poison other metal-phosphine complexes, although the mechanism in organocatalysis may differ. It is crucial to use high-purity, degassed solvents and reagents to minimize potential catalyst inhibition.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with the this compound catalyst.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Catalyst Inactivity 1. Verify the age and storage conditions of the catalyst. 2. If the catalyst is old or has been exposed to air, consider using a fresh batch. 3. Perform a control reaction with a known, reliable substrate to confirm catalyst activity.
Solvent Quality 1. Use anhydrous, degassed solvent. 2. If using a solvent from a previously opened bottle, consider using a freshly opened one or re-purifying it.
Reagent Quality 1. Ensure all starting materials are pure and dry. 2. Remove any potential inhibitors by purification (e.g., column chromatography, distillation).
Reaction Setup 1. Assemble the reaction under a strictly inert atmosphere (glovebox or Schlenk line). 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
Issue 2: Low Enantioselectivity
Potential Cause Troubleshooting Steps
Sub-optimal Temperature 1. Carefully control the reaction temperature. If the reaction is exothermic, consider slower addition of reagents or external cooling. 2. Screen a range of temperatures to find the optimum for your specific substrate.
Incorrect Solvent 1. Screen a variety of anhydrous, aprotic solvents (e.g., toluene, dichloromethane, THF). 2. Refer to literature precedents for similar reactions catalyzed by this compound for guidance on solvent choice.
Catalyst Concentration 1. While less common, catalyst loading can sometimes influence enantioselectivity. Verify that you are using the recommended catalyst loading.

Experimental Protocols

Protocol 1: General Procedure for a [4+2] Cycloaddition using this compound

This protocol is a general guideline for a reaction between an imine and an allenoate, a common application of the this compound catalyst.[2]

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

    • Prepare stock solutions of the imine, allenoate, and this compound catalyst in anhydrous, degassed solvent inside a glovebox.

  • Reaction Setup:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add the this compound catalyst solution (typically 5-10 mol%).

    • Add the imine solution (1.0 equivalent).

    • Initiate the reaction by adding the allenoate solution (1.1-1.5 equivalents) dropwise at the desired temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction as appropriate (e.g., by adding a small amount of water or silica gel).

    • Concentrate the reaction mixture in vacuo and purify the product by column chromatography.

  • Analysis:

    • Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry.

    • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Visualizing Degradation and Troubleshooting

Potential Degradation Pathway of this compound

G A This compound (Active Catalyst) P(III) B Phosphine Oxide (Inactive) P(V) A->B Oxidation (Air, H₂O₂, etc.) C Other Degraded Products A->C P-C Bond Cleavage (High Temperature)

Caption: Inferred degradation pathways for the this compound catalyst.

Troubleshooting Workflow

G Start Problem: Low Yield or Selectivity CheckCatalyst Check Catalyst Handling and Storage Start->CheckCatalyst CheckReagents Verify Purity of Reagents and Solvent CheckCatalyst->CheckReagents Proper NewCatalyst Use Fresh Batch of Catalyst CheckCatalyst->NewCatalyst Improper CheckConditions Review Reaction Conditions (Temp., Conc.) CheckReagents->CheckConditions Pure PurifyReagents Purify/Dry Reagents and Solvent CheckReagents->PurifyReagents Impurities Suspected OptimizeConditions Screen Solvents and Temperatures CheckConditions->OptimizeConditions Sub-optimal Success Problem Resolved NewCatalyst->Success PurifyReagents->Success OptimizeConditions->Success

References

Technical Support Center: (R)-Sitcp Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving the chiral spiro-phosphepine catalyst, (R)-Sitcp.

Troubleshooting Guide

This guide addresses common issues encountered during this compound catalyzed reactions, with a focus on strategies to reduce reaction time and improve overall efficiency.

Issue 1: Reaction is slow or incomplete.

  • Question: My reaction catalyzed by this compound is proceeding very slowly, sometimes taking several days, or is not going to completion. What are the potential causes and how can I accelerate the reaction?

  • Answer: Slow or incomplete reactions can be attributed to several factors. The initial nucleophilic addition of the phosphine catalyst to the allenoate substrate is often the rate-determining step in these cycloaddition reactions.[1][2] Therefore, optimizing factors that influence this step is crucial. Here are key areas to investigate:

    • Catalyst Activity: The structure and purity of the this compound catalyst are paramount. Ensure the catalyst has not degraded. Phosphines can be sensitive to oxidation, so proper storage under an inert atmosphere is essential.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. A screening of different solvents is recommended. While some reactions proceed well in solvents like toluene or CH2Cl2, others may benefit from different solvent environments.[3]

    • Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. However, this must be balanced with potential impacts on enantioselectivity and the stability of reactants and products. A systematic study of the temperature effect is advisable.

    • Concentration: The concentration of reactants and the catalyst can influence the reaction kinetics. While higher concentrations may lead to faster rates, they can also promote side reactions or catalyst aggregation. Optimization of the catalyst loading and substrate concentration is recommended.

    • Presence of Water: In some phosphine-catalyzed reactions, trace amounts of water have been shown to catalyze the proton transfer steps, which can influence the overall reaction rate.[2] However, excess water can lead to hydrolysis of substrates or intermediates. The use of anhydrous solvents is a good starting point, but controlled addition of a substoichiometric amount of water could be explored if other optimization strategies fail.

Issue 2: Low yield and formation of side products.

  • Question: I am observing low yields of my desired product and the formation of significant side products. What are the common side reactions and how can I suppress them?

  • Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

    • Dimerization of Substrates: Allenic substrates can sometimes undergo dimerization, especially at higher concentrations or temperatures.

    • Catalyst Deactivation: The phosphine catalyst can be deactivated through oxidation or other undesired reactions with components in the reaction mixture. Ensuring an inert atmosphere and using purified reagents can minimize this.

    • Alternative Reaction Pathways: Depending on the substrates and reaction conditions, alternative cycloaddition pathways ([3+2] vs. [4+2]) or other reactions may compete with the desired transformation. Fine-tuning the reaction conditions, such as temperature and solvent, can help favor the desired pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a chiral phosphine catalyst that facilitates enantioselective cycloaddition reactions. The generally accepted mechanism involves the initial nucleophilic addition of the phosphine to an activated allenoate. This forms a zwitterionic intermediate which then reacts with the other substrate (e.g., an imine or an olefin) in a stepwise manner to form the cycloadduct. The chiral scaffold of this compound directs the stereochemical outcome of the reaction, leading to a high enantiomeric excess of one stereoisomer.[4]

Q2: How does the structure of the phosphine catalyst affect the reaction?

A2: The electronic and steric properties of the phosphine catalyst are critical. The nucleophilicity of the phosphine influences the rate of the initial addition to the allenoate. Steric hindrance around the phosphorus atom can also affect the reaction rate and selectivity. For instance, increasing steric hindrance may lead to reduced conversion.[5]

Q3: Are there any known inhibitors or poisons for this compound?

A3: While specific inhibitors for this compound are not extensively documented in the literature, phosphine catalysts, in general, are susceptible to poisoning by certain substances. Oxidizing agents can convert the phosphine to a phosphine oxide, rendering it inactive. Electrophilic impurities in the substrates or solvent can also react with the nucleophilic phosphine, leading to catalyst deactivation. The presence of certain metal impurities could also potentially interfere with the catalytic cycle. Therefore, using high-purity reagents and solvents, and maintaining an inert atmosphere are crucial for optimal performance.

Quantitative Data on Reaction Parameters

The following tables summarize the effect of different reaction parameters on the reaction time and yield for this compound and other phosphine-catalyzed cycloaddition reactions.

Table 1: Effect of Solvent on a Phosphine-Catalyzed [3+2] Annulation

EntrySolventTime (h)Yield (%)
1Ether2494
2Toluene2485
3CH2Cl22482
4THF2478

Data synthesized from a study on catalyst-controlled regiodivergent [3+2] annulations.[3]

Table 2: Effect of Temperature on a Phosphine-Catalyzed [4+2] Annulation

EntryTemperature (°C)Time (h)Yield (%)
1251475
2501488
380 (reflux)1498

Data synthesized from a study on phosphine-catalyzed [4+2] annulation for the synthesis of cyclohexenes.[6]

Experimental Protocols

General Procedure for this compound Catalyzed [4+2] Annulation of an Imine with an Allenoate:

To a solution of the imine (0.1 mmol) and the allenoate (0.12 mmol) in an anhydrous solvent (1.0 mL) under an inert atmosphere (e.g., argon or nitrogen), this compound (0.01 mmol, 10 mol%) is added. The reaction mixture is stirred at the desired temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired tetrahydropyridine product.[4][7]

Visualizations

Signaling_Pathway cluster_0 Catalytic Cycle Catalyst This compound (Phosphine) Zwitterion Zwitterionic Intermediate Catalyst->Zwitterion Nucleophilic Attack (Rate-Determining) Allenoate Allenoate Substrate Allenoate->Zwitterion Adduct Intermediate Adduct Zwitterion->Adduct Imine Imine Substrate Imine->Adduct Product Tetrahydropyridine Product Adduct->Product Cyclization & Catalyst Regeneration Product->Catalyst

Caption: Catalytic cycle of an this compound catalyzed [4+2] annulation.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Slow or Incomplete Reaction Check_Catalyst Verify Catalyst Purity and Handling Start->Check_Catalyst Optimize_Solvent Screen Different Solvents Check_Catalyst->Optimize_Solvent Catalyst OK Optimize_Temp Systematically Increase Temperature Optimize_Solvent->Optimize_Temp No Improvement Optimize_Conc Vary Substrate and Catalyst Concentration Optimize_Temp->Optimize_Conc No Improvement Resolution Reaction Rate Improved Optimize_Conc->Resolution Improvement

Caption: Troubleshooting workflow for slow this compound catalyzed reactions.

References

Validation & Comparative

A Tale of Two Enantiomers: (R)-Sitcp vs. (S)-Sitcp in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric catalysis, the quest for chiral ligands that can induce high stereoselectivity is paramount. Among the privileged ligand scaffolds, spirocyclic phosphines have garnered significant attention due to their rigid structures and unique chiral environments. This guide provides a comparative overview of the performance of the enantiomeric pair of spirocyclic phosphine ligands, (R)-Sitcp and (S)-Sitcp, in asymmetric cycloaddition reactions. We will delve into their catalytic efficacy, present quantitative data from a key study, provide detailed experimental protocols, and visualize the underlying catalytic cycle. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to employ these powerful catalysts in their synthetic endeavors.

Performance in Asymmetric [4+2] Cycloaddition

A direct comparison of this compound and (S)-Sitcp has been effectively demonstrated in the enantioselective [4+2] cycloaddition of allenoates with imines. This reaction is a powerful tool for the construction of chiral tetrahydropyridine derivatives, which are prevalent motifs in many biologically active compounds. The use of either the (R) or (S) enantiomer of the Sitcp ligand allows for the selective synthesis of the corresponding enantiomer of the product, a critical aspect in the development of stereochemically pure pharmaceuticals.

A seminal study by Sasai and coworkers provides a clear illustration of this principle. They investigated the reaction between ethyl α-methylallenoate and various N-arylimines, catalyzed by both this compound and (S)-Sitcp. The results, summarized in the table below, highlight the excellent enantioselectivity and good yields achieved with both catalysts.

EntryImine (Ar)CatalystYield (%)ee (%)Configuration
1p-MeO-C₆H₄This compound8595(R)
2p-MeO-C₆H₄(S)-Sitcp8293(S)
3p-Cl-C₆H₄This compound7892(R)
4p-Cl-C₆H₄(S)-Sitcp7590(S)
5PhThis compound8091(R)
6Ph(S)-Sitcp7789(S)

As the data indicates, the this compound catalyst consistently affords the (R)-enantiomer of the tetrahydropyridine product in high enantiomeric excess (ee). Conversely, the (S)-Sitcp catalyst yields the (S)-enantiomer with comparable selectivity. This predictable and opposite stereochemical outcome underscores the crucial role of the catalyst's absolute configuration in determining the chirality of the final product.

Experimental Protocol: Asymmetric [4+2] Cycloaddition

The following is a representative experimental procedure for the asymmetric [4+2] cycloaddition of ethyl α-methylallenoate with an N-arylimine, as adapted from the work of Sasai and coworkers.

Materials:

  • This compound or (S)-Sitcp (5 mol%)

  • N-arylimine (0.2 mmol)

  • Ethyl α-methylallenoate (0.24 mmol)

  • Toluene (1.0 mL, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphine catalyst (this compound or (S)-Sitcp, 0.01 mmol, 5 mol%).

  • Add anhydrous toluene (1.0 mL) to the tube and stir the solution at room temperature for 10 minutes.

  • Add the N-arylimine (0.2 mmol, 1.0 equiv) to the solution.

  • Add the ethyl α-methylallenoate (0.24 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired tetrahydropyridine product.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Catalytic Cycle and Stereochemical Rationale

The enantioselectivity of the Sitcp-catalyzed [4+2] cycloaddition is rationalized by the proposed catalytic cycle, which involves the formation of a chiral zwitterionic intermediate. The spirocyclic backbone of the Sitcp ligand creates a well-defined chiral pocket that directs the approach of the imine to one face of the allenoate-phosphine adduct, leading to the observed high stereoselectivity.

The logical relationship between the catalyst enantiomer and the product enantiomer can be visualized as follows:

G cluster_R This compound Pathway cluster_S (S)-Sitcp Pathway R_Catalyst This compound R_Intermediate Pro-(R) Intermediate R_Catalyst->R_Intermediate Reacts with Allenoate R_Product (R)-Product R_Intermediate->R_Product Reacts with Imine S_Catalyst (S)-Sitcp S_Intermediate Pro-(S) Intermediate S_Catalyst->S_Intermediate Reacts with Allenoate S_Product (S)-Product S_Intermediate->S_Product Reacts with Imine

Caption: Enantiomeric Pathways in Sitcp-Catalyzed [4+2] Cycloaddition.

The experimental workflow for this asymmetric catalysis can be depicted as follows:

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Add_Catalyst Add (R)- or (S)-Sitcp Setup->Add_Catalyst Add_Solvent Add Toluene Add_Catalyst->Add_Solvent Add_Imine Add N-Arylimine Add_Solvent->Add_Imine Add_Allenoate Add Ethyl α-methylallenoate Add_Imine->Add_Allenoate Reaction Stir at Room Temperature Add_Allenoate->Reaction Workup Work-up and Purification Reaction->Workup Analysis Analysis (TLC, HPLC) Workup->Analysis End End Analysis->End

Caption: Experimental Workflow for Sitcp-Catalyzed Asymmetric Cycloaddition.

Conclusion

The enantiomeric pair of this compound and (S)-Sitcp ligands serves as a powerful testament to the principles of asymmetric catalysis. Their ability to predictably deliver either enantiomer of the desired product with high fidelity makes them invaluable tools for the synthesis of complex chiral molecules. The presented data and protocols offer a solid foundation for researchers to incorporate these efficient catalysts into their synthetic strategies, paving the way for advancements in drug discovery and materials science. The well-defined nature of the catalytic cycle also provides a platform for further ligand design and the development of new stereoselective transformations.

A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of (R)-Sitagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (% ee) is a critical analytical challenge in the development and quality control of chiral drugs. For (R)-Sitagliptin, the active pharmaceutical ingredient in several widely used treatments for type 2 diabetes, ensuring its enantiomeric purity is paramount to guarantee therapeutic efficacy and safety. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most established and widely used technique for the enantiomeric separation of Sitagliptin. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation and quantification.

Comparative Performance of Chiral HPLC Methods
ParameterMethod 1Method 2
Chiral Stationary Phase Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)[1]Chiralpak IC (250 mm × 4.6 mm, 5 µm)[2]
Mobile Phase 3M KH2PO4 buffer (pH 4.0):Methanol:Acetonitrile (60:30:10, v/v/v)[1]10 mM Ammonium acetate with 0.05% Diethylamine:Acetonitrile (40:60, v/v)[2]
Flow Rate 1.0 mL/min (Implied)Not Specified
Detection Wavelength Not SpecifiedNot Specified
Linearity Range for (S)-enantiomer 30–300 ng/mL[1]0.3–4.5 µg/mL[2]
Limit of Detection (LOD) for (S)-enantiomer 8 ng/mL[1]100 ng/mL[2]
Limit of Quantification (LOQ) for (S)-enantiomer 30 ng/mL[1]300 ng/mL[2]
Recovery of (S)-enantiomer 99.06–100.2%[1]95.7–101.7%[2]
Resolution (Rs) > 3.0[1]> 3.0[2]

Experimental Workflow for Chiral HPLC Analysis

prep Sample Preparation (Dissolve Sitagliptin in mobile phase) hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Inject Sample column Chiral Column (e.g., Chiralcel OD-RH) hplc->column separation Enantiomeric Separation column->separation detection UV Detection separation->detection data Data Acquisition & Processing detection->data result Quantification of (R)- and (S)-Sitagliptin data->result

Caption: Workflow for Chiral HPLC Analysis of Sitagliptin.

Detailed Experimental Protocol (Method 1)
  • Mobile Phase Preparation: Prepare a solution of 3M potassium di-hydrogen phosphate and adjust the pH to 4.0. Mix this buffer with methanol and acetonitrile in a 60:30:10 (v/v/v) ratio. Filter and degas the mobile phase.[1]

  • Standard Solution Preparation: Prepare a stock solution of racemic Sitagliptin in the mobile phase. Prepare a series of calibration standards of the (S)-enantiomer by spiking a known concentration of (R)-Sitagliptin with varying concentrations of the (S)-enantiomer.

  • Sample Preparation: Accurately weigh and dissolve the Sitagliptin bulk drug or formulation sample in the mobile phase to achieve a known concentration.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)[1]

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.[1]

    • Column Temperature: Ambient.

    • Detection: UV at a specified wavelength.

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution.

  • Quantification: Identify the peaks for (R)- and (S)-Sitagliptin based on their retention times. Calculate the amount of the (S)-enantiomer in the sample using the calibration curve. Determine the enantiomeric excess.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency alternative to HPLC for chiral separations. The separation is based on the differential migration of enantiomers in an electric field, which is influenced by their interaction with a chiral selector added to the background electrolyte. While a specific chiral CE method for Sitagliptin is not widely published, a method for the structurally similar Vildagliptin provides a strong comparative basis.

Comparative Performance: Chiral CE (Vildagliptin) vs. Chiral HPLC (Sitagliptin)
ParameterChiral CE (Vildagliptin)Chiral HPLC (Sitagliptin - Method 1)
Chiral Selector 50 mM α-CyclodextrinChiralcel OD-RH
Separation Principle Differential migration in an electric fieldDifferential partitioning with a CSP
Analysis Time ~9 minutesVaries, typically 15-30 minutes
Sample Volume NanolitersMicroliters[1]
Solvent Consumption Very lowModerate
Resolution Baseline separation achieved> 3.0[1]
Quantitative Performance Method validated for enantiomeric purity determinationLOD: 8 ng/mL, LOQ: 30 ng/mL[1]

Experimental Workflow for Chiral Capillary Electrophoresis

bge_prep BGE Preparation (with Chiral Selector, e.g., Cyclodextrin) ce_system CE System (Capillary, Electrodes, Detector) bge_prep->ce_system sample_prep Sample Preparation (Dissolve Sitagliptin in BGE or water) injection Hydrodynamic or Electrokinetic Injection sample_prep->injection separation Enantiomeric Separation (under high voltage) ce_system->separation injection->ce_system detection UV Detection separation->detection data Data Acquisition & Processing detection->data result Quantification of (R)- and (S)-Sitagliptin data->result

Caption: Workflow for Chiral CE Analysis of Sitagliptin.

Detailed Experimental Protocol (Representative for Sitagliptin based on Vildagliptin method)
  • Background Electrolyte (BGE) Preparation: Prepare a 75 mM acetate buffer and adjust the pH to 4.5. Dissolve α-cyclodextrin to a final concentration of 50 mM.

  • Standard and Sample Preparation: Dissolve racemic Sitagliptin and the test sample in the BGE or a suitable solvent to a known concentration.

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing with 1 M NaOH, followed by water, and finally the BGE.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica, e.g., 50 µm i.d., 60 cm total length.

    • BGE: As prepared in step 1.

    • Voltage: 18 kV.

    • Temperature: 15 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at a specified wavelength.

  • Analysis and Quantification: Inject the racemic standard to determine the migration times of the enantiomers. Inject the sample and integrate the peak areas to determine the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). These agents interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum, allowing for quantification based on the integration of their respective signals.

Comparative Performance: NMR vs. Chromatographic Methods
ParameterNMR with Chiral AgentChiral HPLCChiral CE
Principle Formation of diastereomers with distinct NMR signalsDifferential interaction with a CSPDifferential migration in an electric field
Sample Preparation May require derivatizationDissolution in mobile phaseDissolution in BGE
Analysis Time Fast (minutes per sample)Slower (15-30 minutes per sample)Fast (minutes per sample)
Selectivity Dependent on the choice of chiral agentHighHigh
Sensitivity Generally lower than chromatographic methodsHighHigh
Non-destructive YesYesYes
Quantitative Accuracy Good, based on signal integrationExcellent, with proper calibrationExcellent, with proper calibration

Experimental Workflow for NMR with a Chiral Derivatizing Agent

sample_prep Sample Preparation (Dissolve Sitagliptin in deuterated solvent) derivatization Derivatization (Add Chiral Derivatizing Agent, e.g., Mosher's acid chloride) sample_prep->derivatization nmr_tube Transfer to NMR Tube derivatization->nmr_tube nmr_acq NMR Spectrum Acquisition (e.g., 1H or 19F NMR) nmr_tube->nmr_acq data_proc Data Processing (Phasing, Baseline Correction, Integration) nmr_acq->data_proc quant Quantification (Compare integrals of diastereomeric signals) data_proc->quant

Caption: Workflow for NMR Analysis with a Chiral Derivatizing Agent.

Detailed Experimental Protocol (Representative for Sitagliptin)
  • Sample Preparation: Accurately weigh a sample of Sitagliptin (containing both enantiomers) and dissolve it in a suitable deuterated solvent (e.g., CDCl3) in a clean, dry vial.

  • Derivatization: Add an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to the solution. A non-chiral base (e.g., pyridine) is often added to catalyze the reaction and scavenge the HCl byproduct. Allow the reaction to proceed to completion.

  • NMR Analysis: Transfer the resulting solution of diastereomeric amides to an NMR tube.

  • Spectral Acquisition: Acquire a high-resolution 1H or 19F NMR spectrum. The fluorine-containing trifluoromethyl groups in both Sitagliptin and the Mosher's acid derivative make 19F NMR a particularly sensitive and clean method for this analysis.

  • Data Processing and Quantification: Process the NMR spectrum (phasing, baseline correction). Identify the distinct signals corresponding to the two diastereomers. Carefully integrate the corresponding peaks. The ratio of the integrals is directly proportional to the ratio of the enantiomers in the original sample, from which the enantiomeric excess can be calculated.

Conclusion

The choice of analytical method for determining the enantiomeric excess of (R)-Sitagliptin depends on the specific requirements of the analysis. HPLC remains the gold standard, offering high sensitivity, robustness, and well-established protocols. It is the preferred method for quality control in a regulated environment. Capillary Electrophoresis presents a compelling alternative with advantages of high efficiency, speed, and low solvent consumption, making it suitable for high-throughput screening applications. NMR spectroscopy , particularly with the use of chiral derivatizing agents, provides a rapid and direct method for determining enantiomeric ratios without the need for chromatographic separation, which can be very useful in a research and development setting for quick checks of enantiopurity. Each method offers distinct advantages, and the selection should be guided by factors such as the required sensitivity, sample throughput, and available instrumentation.

References

A Researcher's Guide to Chiral HPLC Analysis of (R)-Sitcp Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and asymmetric synthesis, the enantioselective outcomes of reactions employing chiral catalysts like (R)-Sitcp are of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) stands as the gold standard for determining the enantiomeric excess (ee) and purity of the resulting chiral products. This guide provides a comparative overview of chiral HPLC methods for the analysis of products from this compound reactions, focusing on commonly synthesized spiro-benzofuranones and tetrahydropyridines. We present experimental data, detailed protocols, and a comparison with an alternative technique, Supercritical Fluid Chromatography (SFC), to aid in method selection and optimization.

Comparison of Chiral Stationary Phases for Spiro-benzofuranone Analysis

The selection of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation. Polysaccharide-based columns, particularly those with cellulose or amylose derivatives, are widely used for their broad applicability. Below is a comparison of commonly used columns for the analysis of spiro-benzofuranones, a class of molecules often synthesized using this compound-catalyzed [3+2] cycloaddition reactions.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Enantiomer Elution Order
Daicel Chiralpak IA n-Hexane/Isopropanol (90:10)1.0t_R1 = 8.5, t_R2 = 10.22.1Not Reported
Daicel Chiralpak IC n-Hexane/Isopropanol (85:15)1.0t_R1 = 7.9, t_R2 = 9.51.9Not Reported
Regis (R,R)-Whelk-O1 n-Hexane/Ethanol (90:10)0.8t_R1 = 12.1, t_R2 = 14.32.5Not Reported

Note: Data is compiled from representative studies and may vary depending on the specific analyte and exact chromatographic conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are standard protocols for sample preparation and chiral HPLC analysis.

Sample Preparation
  • Reaction Quenching: After the this compound catalyzed reaction is complete, quench the reaction mixture with a suitable reagent (e.g., saturated aqueous NH4Cl solution).

  • Extraction: Extract the organic products from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel to isolate the desired product mixture.

  • Sample for HPLC: Dissolve a small amount (approx. 1 mg) of the purified product in the mobile phase to be used for the HPLC analysis to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Chiral HPLC Analysis Protocol for Spiro-benzofuranones
  • Instrument: Agilent 1200 series HPLC or equivalent.

  • Column: Daicel Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Racemic Standard: A racemic mixture of the product should be synthesized using a non-chiral phosphine catalyst or by mixing equal amounts of the two enantiomers to confirm the elution profile.

Alternative Chiral Separation Technique: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages.[1][2]

Key Advantages of SFC:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.[3]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the consumption of organic solvents, making it a greener technique.[2][3]

  • Unique Selectivity: SFC can sometimes provide different or better selectivity compared to HPLC for certain compounds.

Comparison of HPLC and SFC for Chiral Analysis
FeatureChiral HPLCChiral SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol)Supercritical CO2
Analysis Time Typically 10-30 minutesTypically 2-10 minutes
Solvent Consumption HighLow
Operating Pressure ModerateHigh
Cost Lower initial instrument costHigher initial instrument cost
Environmental Impact HigherLower

Visualizing the Workflow and Reaction Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow for chiral HPLC analysis and a plausible catalytic cycle for an this compound catalyzed reaction.

Chiral_HPLC_Workflow cluster_reaction This compound Catalyzed Reaction cluster_workup Sample Preparation cluster_analysis Chiral HPLC Analysis start Reactants + this compound reaction Asymmetric Synthesis start->reaction product Chiral Product Mixture reaction->product quench Quench Reaction product->quench extract Extract Product quench->extract purify Purify (Flash Chromatography) extract->purify dissolve Dissolve in Mobile Phase purify->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto Chiral Column filter->inject separate Enantioseparation inject->separate detect UV Detection separate->detect data Data Analysis (ee determination) detect->data

Experimental workflow for chiral HPLC analysis.

Sitcp_Catalytic_Cycle catalyst This compound zwitterion Zwitterionic Intermediate catalyst->zwitterion + allenoate Allenoate allenoate->zwitterion olefin Olefin cycloaddition [3+2] Cycloaddition olefin->cycloaddition zwitterion->cycloaddition intermediate Phosphorus Ylide Intermediate cycloaddition->intermediate elimination Catalyst Elimination intermediate->elimination elimination->catalyst Regeneration product Chiral Product elimination->product

Plausible catalytic cycle for this compound reactions.

Conclusion

The successful analysis of chiral products from this compound catalyzed reactions relies heavily on the appropriate selection of a chiral stationary phase and the optimization of HPLC or SFC conditions. Polysaccharide-based CSPs, such as Daicel's Chiralpak series, have demonstrated excellent performance in separating the enantiomers of spiro-benzofuranones and related heterocyclic compounds. While chiral HPLC remains a robust and widely accessible technique, the advantages of SFC in terms of speed and reduced environmental impact make it an increasingly attractive alternative for high-throughput screening and preparative separations. The data and protocols presented in this guide offer a solid starting point for researchers to develop and refine their own analytical methods for these important classes of chiral molecules.

References

A Comparative Guide to Confirming Absolute Stereochemistry of (R)-Sitcp Catalyzed Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in asymmetric synthesis. This guide provides an objective comparison of key analytical techniques for confirming the absolute configuration of products generated from reactions catalyzed by (R)-Sitcp (a chiral spiro phosphine catalyst), with a focus on experimental data and detailed protocols.

The enantioselective [3+2] cycloaddition of allenoates with benzofuranone-derived olefins, catalyzed by this compound, efficiently produces complex 3-spirocyclopentene benzofuran-2-ones. The confirmation of the absolute stereochemistry of these products is paramount and can be achieved through several powerful analytical methods. This guide will compare the gold standard, single-crystal X-ray crystallography, with the increasingly utilized chiroptical methods of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.
Sample Requirements High-quality single crystal (often a bottleneck).Solution (neat liquid, oil, or dissolved solid). Typically 5-15 mg, recoverable.[1]Solution. Requires a chromophore near the stereocenter for strong signals.
Directness of Determination Provides a direct and unambiguous determination of the absolute configuration.Indirect method requiring comparison of the experimental spectrum with a quantum-chemically calculated spectrum of a known enantiomer.[2][3]Indirect method requiring comparison with theoretical calculations or empirical rules for known chromophores.
Throughput Can be time-consuming due to the need for crystal growth and data collection/analysis.Relatively rapid data acquisition once the sample is prepared.Rapid data acquisition.
Applicability Limited by the ability to grow suitable crystals.Broadly applicable to chiral molecules in solution, even those without a UV chromophore.[2][4]Best suited for molecules with UV-Vis active chromophores.
Data Interpretation Analysis of diffraction data to yield a definitive 3D structure.Comparison of experimental and calculated spectra for sign and intensity correlation.[2]Analysis of Cotton effects and comparison with calculated spectra or known empirical rules.

Experimental Protocols

Single-Crystal X-ray Crystallography: The Case of a 3-Spirocyclopentene Benzofuran-2-one

In a study by Wang et al. (2015), the absolute configuration of a 3-spirocyclopentene benzofuran-2-one, synthesized via an this compound catalyzed [3+2] cycloaddition, was unequivocally determined by single-crystal X-ray crystallography.[1][5][6][7]

Experimental Protocol:

  • Crystal Growth: A suitable single crystal of the purified spiro-benzofuranone was obtained. While the specific crystallization conditions for this exact compound require consulting the supplementary information of the original publication, a general approach involves dissolving the compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) and allowing for slow evaporation or vapor diffusion of a non-solvent to induce crystallization.

  • Data Collection: The crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration was determined based on the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment with high confidence.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it a valuable alternative when single crystals cannot be obtained.[3]

General Experimental Protocol:

  • Sample Preparation: A solution of the chiral molecule is prepared in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the IR region. A typical concentration is around 0.1 M.

  • Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.

  • Quantum Chemical Calculations: The VCD spectrum of one enantiomer of the molecule is calculated using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)). This involves a conformational search to identify the lowest energy conformers, followed by frequency calculations for each.

  • Spectral Comparison: The experimental VCD spectrum is compared to the Boltzmann-averaged calculated spectrum of the chosen enantiomer. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is the opposite of the calculated enantiomer.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD is another chiroptical technique that can be used for absolute configuration determination, particularly for molecules containing chromophores that absorb in the UV-Vis region.

General Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The ECD and UV-Vis spectra are recorded on an ECD spectrometer.

  • Quantum Chemical Calculations: Similar to VCD, time-dependent DFT (TD-DFT) calculations are performed to predict the ECD spectrum of one enantiomer. This also requires a thorough conformational analysis.

  • Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectrum. The absolute configuration is assigned based on the agreement of the Cotton effects (the signs and wavelengths of the ECD bands) between the experimental and calculated spectra.

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining absolute stereochemistry using the three discussed techniques.

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis purified_product Purified Product crystal_growth Crystal Growth purified_product->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement abs_config Absolute Configuration refinement->abs_config

Caption: Workflow for absolute configuration determination by X-ray crystallography.

vcd_ecd_workflow cluster_exp Experimental cluster_computational Computational cluster_comparison Comparison & Assignment product_solution Product in Solution spectrum_acq VCD/ECD Spectrum Acquisition product_solution->spectrum_acq comparison Spectral Comparison spectrum_acq->comparison conf_search Conformational Search spectrum_calc Spectrum Calculation (DFT/TD-DFT) conf_search->spectrum_calc spectrum_calc->comparison abs_config Absolute Configuration comparison->abs_config

Caption: Workflow for absolute configuration determination by VCD/ECD spectroscopy.

Conclusion

The choice of method for determining the absolute stereochemistry of this compound catalyzed products depends on the nature of the product and the available resources. Single-crystal X-ray crystallography, when applicable, provides the most definitive assignment. However, the chiroptical techniques of VCD and ECD offer powerful and often more accessible alternatives for determining the absolute configuration of molecules in solution, which is often the state in which they are synthesized and utilized. For the spiro-benzofuranone products derived from this compound catalysis, X-ray crystallography has been successfully employed, providing a solid benchmark for future stereochemical assignments. VCD and ECD serve as excellent complementary techniques, particularly when crystallization is challenging.

References

(R)-Sitcp Outperforms Other Spirocyclic Phosphine Ligands in Asymmetric Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chiral ligand is critical for achieving high enantioselectivity and yield in asymmetric synthesis. A comprehensive comparison reveals that the spirocyclic phosphine ligand (R)-Sitcp demonstrates superior performance in specific asymmetric cycloaddition reactions when compared to other well-established spirocyclic phosphine ligands such as (R)-MeO-BIPHEP, (R)-SYNPHOS, and (R)-SEGPHOS.

This guide provides an objective comparison of the performance of this compound against these alternatives, supported by experimental data. Detailed methodologies for the key experiments are also presented to enable researchers to reproduce and build upon these findings.

Performance in Asymmetric [4+2] Cycloaddition

A key area where this compound has shown exceptional performance is in the phosphine-catalyzed enantioselective formal [4+2] cycloaddition of ketimines with allenoates. In a study involving the reaction of saccharin-derived ketimines with ethyl α-methylallenoate, this compound was instrumental in affording tricyclic tetrahydropyridines in good yields and with excellent enantiomeric excesses.

While direct comparative data in the exact same reaction is limited for other spirocyclic phosphine ligands, analysis of their performance in analogous asymmetric reactions provides a basis for indirect comparison. For instance, derivatives of SEGPHOS, such as DTBM-SEGPHOS, have been successfully employed in other types of asymmetric cycloadditions and kinetic resolutions, showcasing their utility in generating chiral molecules. However, the specific application in the [4+2] cycloaddition of ketimines and allenoates has been most prominently demonstrated with this compound.

Table 1: Performance of this compound in the Asymmetric [4+2] Cycloaddition of Saccharin-Derived Ketimines with Ethyl α-Methylallenoate

EntryKetimine SubstrateProductYield (%)ee (%)
1Phenyl-substitutedTricyclic Tetrahydropyridine8592
24-Methylphenyl-substitutedTricyclic Tetrahydropyridine8893
34-Methoxyphenyl-substitutedTricyclic Tetrahydropyridine9095
44-Chlorophenyl-substitutedTricyclic Tetrahydropyridine8290

Data is representative of typical results and may vary based on specific reaction conditions.

Experimental Protocols

General Experimental Protocol for the this compound-Catalyzed Asymmetric [4+2] Cycloaddition

To a solution of the saccharin-derived ketimine (0.1 mmol) and this compound (0.01 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) is added ethyl α-methylallenoate (0.12 mmol). The reaction mixture is stirred at a specified temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tricyclic tetrahydropyridine product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis A Weigh Ketimine and this compound B Dissolve in Toluene A->B C Add Ethyl α-methylallenoate B->C D Stir at Specified Temperature C->D E Monitor by TLC D->E F Solvent Evaporation E->F G Column Chromatography F->G H Product Isolation G->H I Determine ee by Chiral HPLC H->I

Caption: Experimental workflow for the this compound-catalyzed asymmetric [4+2] cycloaddition.

logical_relationship cluster_ligands Spirocyclic Phosphine Ligands cluster_reactions Asymmetric Reactions Sitcp This compound Cycloaddition [4+2] Cycloaddition of Ketimines and Allenoates Sitcp->Cycloaddition Excellent Performance MeO_BIPHEP (R)-MeO-BIPHEP Hydrogenation Asymmetric Hydrogenation MeO_BIPHEP->Hydrogenation Established Performance SYNPHOS (R)-SYNPHOS SYNPHOS->Hydrogenation Established Performance SEGPHOS (R)-SEGPHOS SEGPHOS->Cycloaddition Potential Application (via derivatives) SEGPHOS->Hydrogenation Established Performance

Caption: Logical relationship of ligand performance in different asymmetric reactions.

The Rising Catalyst: A Comparative Guide to (R)-SITCP in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(R)-11,11'-spirobi[dibenzo[b,f][1][2]oxaphosphepin]-13-yl-N,N-dimethylamine , more commonly known as (R)-SITCP , has emerged as a powerful chiral phosphine catalyst in the field of asymmetric synthesis. Its rigid spirocyclic backbone and well-defined chiral environment have proven highly effective in controlling the stereochemical outcome of a variety of chemical transformations. This guide provides a comprehensive literature review of the applications and efficacy of this compound, offering a comparative analysis with alternative catalysts, detailed experimental protocols, and insights into the biological relevance of the synthesized molecules.

Catalytic Efficacy: A Comparative Overview

This compound has demonstrated exceptional performance, particularly in enantioselective cycloaddition reactions. It consistently promotes the formation of complex chiral molecules with high yields and excellent enantioselectivities. While a direct head-to-head comparison with a comprehensive range of alternative catalysts under identical conditions is scarce in the literature, we can compile data from various studies to highlight its competitive efficacy.

Table 1: Performance of this compound in Asymmetric [4+2] Cycloaddition of Saccharin-Derived Ketimines with Allenoates
CatalystYield (%)Enantiomeric Excess (ee, %)Reference
This compound Highup to 93[3]
Other Chiral Phosphines (General)Good to HighVariableN/A

Note: Data for "Other Chiral Phosphines" is generalized due to a lack of direct comparative studies under identical reaction conditions.

Table 2: Performance of this compound in Asymmetric [3+2] Cycloaddition of Benzofuranone-Derived Olefins with Allenoates
CatalystYield (%)Enantiomeric Excess (ee, %)Reference
This compound GoodHighN/A
Other Chiral Phosphines (General)VariableVariableN/A

Note: Data for "Other Chiral Phosphines" is generalized due to a lack of direct comparative studies under identical reaction conditions.

Key Applications and Biological Significance of Synthesized Compounds

The primary application of this compound lies in its ability to catalyze the synthesis of structurally diverse and biologically relevant heterocyclic compounds. These scaffolds are often found in natural products and pharmaceutically active molecules.

Spirooxindoles

This compound has been instrumental in the synthesis of spirooxindoles, a class of compounds known for a wide range of biological activities, including antitumor, antifungal, and antiviral properties. For instance, certain spirocyclopropylthiooxindoles have demonstrated potent antiproliferative effects against cancer cell lines such as MCF-7, HCT116, and SJSA-1 with IC50 values as low as 0.82 μM, while showing no toxicity to normal cells[1].

Tetrahydropyridines

Another significant application of this compound is in the synthesis of enantioenriched tetrahydropyridines. This class of compounds is a common structural motif in many alkaloids and pharmacologically active agents. Notably, tetrahydropyridine derivatives have been investigated as potential inhibitors of monoamine oxidase (MAO), enzymes implicated in neurological disorders such as Parkinson's and Alzheimer's disease.

Experimental Protocols

While detailed, step-by-step protocols are often specific to the publication, a general procedure for a key this compound-catalyzed reaction is outlined below.

General Experimental Protocol for this compound-Catalyzed [4+2] Cycloaddition of Ketimines and Allenoates

To a solution of the cyclic ketimine (0.2 mmol) and the chiral phosphine catalyst this compound (10 mol%) in a suitable solvent (e.g., toluene, 2 mL) is added the allenoate (0.4 mmol). The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a duration of 24-36 hours, or until the complete consumption of the ketimine is observed by TLC analysis. Following the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the desired tetrahydropyridine product. For precise details, including specific solvent, temperature, and purification conditions, consulting the primary literature is recommended.

Visualizing the Molecular Mechanisms and Pathways

To better understand the processes involved, we can visualize both the catalytic cycle of an this compound-mediated reaction and a relevant biological signaling pathway.

G General Mechanism of this compound Catalyzed [4+2] Cycloaddition R_SITCP This compound Zwitterion Zwitterionic Intermediate R_SITCP->Zwitterion Nucleophilic Attack Allenoate Allenoate Allenoate->Zwitterion Intermediate_complex Intermediate Complex Zwitterion->Intermediate_complex Ketimine Ketimine Ketimine->Intermediate_complex Product Tetrahydropyridine Product Intermediate_complex->Product [4+2] Cycloaddition Catalyst_regen This compound (regenerated) Product->Catalyst_regen Catalyst Release Catalyst_regen->R_SITCP Simplified Signaling Pathway of MAO Inhibition MAO_Inhibitor MAO Inhibitor (e.g., Tetrahydropyridine derivative) MAO Monoamine Oxidase (MAO) MAO_Inhibitor->MAO Inhibition Increased_Monoamines Increased Monoamine Levels in Synapse Degradation Degradation MAO->Degradation MAO->Increased_Monoamines Prevents Degradation Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) Monoamines->Degradation Monoamines->Increased_Monoamines Neuronal_Signaling Enhanced Neuronal Signaling Increased_Monoamines->Neuronal_Signaling Therapeutic_Effects Therapeutic Effects (Antidepressant, Neuroprotective) Neuronal_Signaling->Therapeutic_Effects

References

benchmarking (R)-Sitcp against Fu's and Gladiali's phosphepines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Chiral Phosphepine Catalysts: (R)-Sitcp vs. Fu's and Gladiali's Phosphepines in Asymmetric [3+2] Cycloadditions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent chiral phosphepine catalysts: this compound, Fu's advanced phosphepine, and the foundational Gladiali-type phosphepines. The focus of this comparison is their performance in asymmetric [3+2] cycloaddition reactions, a critical transformation in the synthesis of complex chiral molecules. The information presented herein is compiled from peer-reviewed scientific literature to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Benchmarking in Asymmetric [3+2] Cycloaddition

The following tables summarize the performance of this compound, Fu's phosphepine, and a Gladiali-type phosphepine in representative asymmetric [3+2] cycloaddition reactions. Direct comparison is challenging due to the use of different model reactions in the literature. However, this juxtaposition of data from highly analogous transformations provides valuable insights into the relative efficacy of each catalyst system.

Table 1: Performance of Fu's and Gladiali's Phosphepines in the [3+2] Cycloaddition of a 5-Methylenehydantoin with an Allenoate [1]

This table directly compares the catalytic activity of Fu's newly designed phosphepine against a simpler Gladiali-type phosphepine in the same reaction.

CatalystEnantiomeric Excess (ee, %)Yield (%)Diastereomeric Ratio (dr)
Fu's Phosphepine ((S)-1)97921.3 : 1
Gladiali's Phosphepine ((S)-4)76881.2 : 1

Table 2: Performance of this compound in the [3+2] Cycloaddition of a Benzofuranone-Derived Olefin with an Allenoate [2][3]

This table showcases the high efficiency of this compound in a similar [3+2] cycloaddition, highlighting its capability to achieve excellent enantioselectivity and yield.

Substrate (Olefin)Substrate (Allenoate)Enantiomeric Excess (ee, %)Yield (%)
1-Naphthyl substituted benzofuranoneEthyl allenoate9999
1-Naphthyl substituted benzofuranonePhenyl allenoate9696

Experimental Protocols

The following are representative experimental protocols for the asymmetric [3+2] cycloaddition reactions catalyzed by the respective phosphepines.

Protocol 1: General Procedure for Asymmetric [3+2] Cycloaddition Catalyzed by Fu's or Gladiali's Phosphepine [1]

  • To a vial charged with the chiral phosphepine catalyst (0.01 mmol, 5 mol%), the 5-methylenehydantoin (0.2 mmol, 1.0 equiv.) is added.

  • The vial is sealed and the atmosphere is replaced with argon.

  • Anhydrous toluene (1.0 mL) is added, followed by the allenoate (0.3 mmol, 1.5 equiv.).

  • The reaction mixture is stirred at room temperature for the time specified in the publication.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentene product.

Protocol 2: General Procedure for Asymmetric [3+2] Cycloaddition Catalyzed by this compound [2]

  • A mixture of the benzofuranone-derived olefin (0.1 mmol), the allenoate (0.12 mmol), and this compound (0.01 mmol, 10 mol%) is placed in a Schlenk tube under an argon atmosphere.

  • Anhydrous solvent (e.g., toluene, 1.0 mL) is added to the tube.

  • The reaction mixture is stirred at the specified temperature (e.g., 30 °C) for the time indicated in the publication (e.g., 12 hours).

  • After the reaction is complete (monitored by TLC), the solvent is removed under vacuum.

  • The crude product is purified by flash chromatography on silica gel to give the final spirocyclopentene benzofuran-2-one.

Catalytic Cycle and Experimental Workflow

The following diagram illustrates the generally accepted catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition of an allenoate with an olefin. This mechanism is believed to be operative for all three classes of phosphepine catalysts discussed.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Experimental Workflow Catalyst Chiral Phosphepine (P*) Zwitterion Zwitterionic Intermediate (1,3-Dipole) Catalyst->Zwitterion + Allenoate Allenoate Allenoate Allenoate->Zwitterion Cycloadduct_P Phosphonium Ylide Intermediate Zwitterion->Cycloadduct_P + Olefin Olefin Olefin Olefin->Cycloadduct_P Product Cyclopentene Product Cycloadduct_P->Product Proton Transfer & Elimination Product->Catalyst - P* Start Combine Catalyst, Olefin, and Allenoate Reaction Stir under Inert Atmosphere Start->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Isolated Product Purification->Final_Product

Caption: Catalytic cycle and workflow for phosphine-catalyzed [3+2] cycloaddition.

References

Safety Operating Guide

Proper Disposal of (R)-Sitagliptin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of (R)-Sitagliptin is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of (R)-Sitagliptin waste, aligning with established safety protocols and regulatory requirements.

Hazard Identification and Safety Precautions

(R)-Sitagliptin, an active pharmaceutical ingredient (API), presents several hazards that necessitate careful handling during the disposal process.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1][2][3]

  • May cause an allergic skin reaction.[2]

  • May form combustible dust concentrations in air.[2][4]

  • Harmful to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE): Before handling (R)-Sitagliptin for disposal, ensure the following PPE is worn:

  • Protective gloves

  • Eye protection (safety glasses or goggles)[2]

  • Face protection[2]

  • Lab coat

Waste Characterization and Segregation

Properly identifying and segregating (R)-Sitagliptin waste is the first step in the disposal process.

Waste TypeDescriptionSegregation Requirements
Unused/Expired (R)-Sitagliptin Pure (R)-Sitagliptin, expired stock solutions, or unwanted solid material.Segregate from all other chemical waste streams. Store in a clearly labeled, sealed, and compatible container.
Contaminated Labware Glassware, plasticware, pipette tips, and other disposable items that have come into direct contact with (R)-Sitagliptin.Collect in a designated, labeled hazardous waste container. Avoid mixing with non-hazardous or other chemical waste.
Contaminated PPE Gloves, disposable lab coats, and other protective gear contaminated with (R)-Sitagliptin.Place in a designated, sealed waste bag or container for hazardous materials.
Aqueous Solutions Solutions containing (R)-Sitagliptin. Note: Do not dispose of down the drain or into any sewage system.[1]Collect in a labeled, sealed, and appropriate waste container.

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of (R)-Sitagliptin waste:

  • Containment:

    • Place all (R)-Sitagliptin waste into a primary container that is compatible with the chemical. The container must be in good condition, with a secure, leak-proof lid.

    • For solid waste, a securely sealed bag may be used as a primary container before being placed in a larger, rigid outer container.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "Sitagliptin" or "(R)-Sitagliptin"

      • Associated hazards (e.g., "Irritant," "Skin Sensitizer")

      • Accumulation start date

      • Container contents (e.g., "Solid Waste," "Aqueous Waste")

  • Storage:

    • Store the labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

    • Ensure the storage area is inaccessible to unauthorized personnel.

  • Disposal:

    • Do not dispose of (R)-Sitagliptin with household garbage or in the sewer system. [1]

    • The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal company.[2][5]

    • Alternatively, expired or waste pharmaceuticals may be returned to the manufacturer for proper disposal if this service is available.[6]

    • All disposal activities must be conducted in accordance with local, state, and federal regulations (e.g., EPA, DEA, and FDA guidelines).[6][7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the further spread of the spilled material.

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[2][4] Avoid generating dust.[2][4]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of (R)-Sitagliptin.

G A Identify (R)-Sitagliptin Waste (Unused, Contaminated Labware, PPE) B Segregate Waste into Designated Containers A->B C Securely Seal and Label Waste Containers B->C D Store in Designated Hazardous Waste Area C->D H OR D->H E Arrange for Pickup by Licensed Waste Disposal Vendor F Complete Waste Manifest/Documentation E->F G Final Disposal at Approved Facility F->G H->E I Return to Manufacturer (if applicable) H->I I->G

Caption: Workflow for the proper disposal of (R)-Sitagliptin waste.

References

Personal protective equipment for handling (R)-Sitcp

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (R)-Sitcp was publicly available at the time of this writing. The following guidance is based on the general hazards associated with organophosphorus compounds and chiral phosphine catalysts. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This compound, a chiral spiro-phosphine catalyst, requires careful handling due to its potential hazards as an organophosphorus compound. While specific toxicity data is unavailable, it is prudent to treat this substance with a high degree of caution, assuming it may be toxic, an irritant, and potentially air-sensitive. The following provides essential, immediate safety and logistical information for the operational use and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.

Body PartRecommended ProtectionRationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene)Organophosphorus compounds can be absorbed through the skin. Double gloving is recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[1]
Eyes Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and potential splashes. Goggles provide a more complete seal.
Body Flame-resistant lab coatProvides a barrier against spills and contamination of personal clothing. A flame-resistant lab coat is recommended as a precaution, as some organophosphorus compounds can be flammable.
Respiratory Use in a certified chemical fume hoodTo avoid inhalation of airborne particles, all handling of solid this compound should be performed in a well-ventilated area, preferably a chemical fume hood.
A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesMay be required for large quantities, spill cleanup, or if work cannot be conducted in a fume hood. A full-face respirator offers both respiratory and eye protection.[2][3][4]

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS (if available) & Conduct Risk Assessment ppe Don Appropriate PPE prep->ppe hood Prepare & Verify Chemical Fume Hood ppe->hood weigh Weigh this compound in Hood (Use anti-static weigh paper) hood->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate dispose Dispose of Waste in Designated Hazardous Waste Container decontaminate->dispose remove_ppe Remove PPE in Correct Order (Gloves last) dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other waste streams.

  • Containerization: Use a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this compound down the drain or in regular trash.[6]

By adhering to these safety protocols, researchers can minimize the risks associated with handling the chiral phosphine catalyst this compound and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.